Astilbin
Beschreibung
This compound has been reported in Neolitsea aurata, Hymenaea martiana, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
dihydroflavonol from Kohki tea processed from Engelhardtia chrysolepis (huang-qui); this compound is the (2R-trans)-isomer; neoisothis compound is the (2S-cis)-isomer and is Sweetening Agents; isothis compound is the (2R-cis)-isomer; structure in first source;
Eigenschaften
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-MPRHSVQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019948 | |
| Record name | Astilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Astilbin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29838-67-3 | |
| Record name | Astilbin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29838-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astilbin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Astilbin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 180 °C | |
| Record name | Astilbin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Astilbin: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astilbin, a dihydroflavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides an in-depth overview of this compound, focusing on its natural distribution, discovery, and the molecular pathways it modulates. Quantitative data on its prevalence in various botanical sources are systematically presented, alongside detailed experimental protocols for its extraction, isolation, and analysis. Furthermore, this document visualizes key signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, chemically known as (2R,3R)-taxifolin-3-O-α-L-rhamnoside, is a flavonoid first isolated in 1950 from the rhizome of Astilbe odontophylla.[1] It is a glycoside of taxifolin, where a rhamnose sugar moiety is attached at the 3-position.[2] This natural compound has been identified in a variety of plant species and has been a subject of extensive research due to its promising therapeutic properties.[3][4] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Chemical Properties
This compound is a flavanone glycoside with the chemical formula C21H22O11 and a molecular weight of 450.4 g/mol .[2] It is a stereoisomer of neothis compound, neoisothis compound, and isothis compound.[1] The stability of this compound is influenced by factors such as temperature, pH, and the presence of metal ions.[1][5] It is known to undergo isomerization and decomposition under certain conditions.[5]
| Property | Value | Reference |
| Molecular Formula | C21H22O11 | [2] |
| Molecular Weight | 450.4 g/mol | [2] |
| Melting Point | 179 - 180 °C | [2] |
| Water Solubility (25 °C) | 132.72 µg/mL | [6][7] |
Natural Sources and Discovery
This compound is distributed across a range of plant families. While its initial discovery was from Astilbe odontophylla, subsequent research has identified several other significant natural sources.[1][8] The rhizome of Smilax glabra and the leaves of Engelhardtia chrysolepis (processed into Kohki tea) are particularly rich in this compound.[5][8][9]
| Plant Species | Family | Plant Part | Reported this compound Content | Reference |
| Smilax glabra Roxb. | Smilacaceae | Rhizome | >0.45% (in some samples, 11.5 to 47.6 mg/g) | [10] |
| Engelhardtia roxburghiana Wall. | Juglandaceae | Leaves | ~4% (including isomers) | [10] |
| Hypericum perforatum (St. John's Wort) | Clusiaceae | Aerial parts | Present | [8] |
| Dimorphandra mollis | Fabaceae | - | Present | [8] |
| Harungana madagascariensis | Hypericaceae | Leaves | Present | [8] |
| Astilbe thunbergii | Saxifragaceae | Rhizome | Present | [8] |
| Hymenaea martiana | Fabaceae | Bark | Present | [8] |
| Lysiphyllum strychnifolium | Fabaceae | Stems | 2.20 ± 0.06 % (w/w) | [11] |
| Certain Wines | - | - | Present | [8] |
Experimental Protocols
Extraction of this compound from Smilax glabra Rhizome
This protocol describes an optimized ultrasonic-assisted extraction method.[12][13][14]
Materials and Equipment:
-
Dried and powdered Smilax glabra rhizome
-
60% Methanol in water (v/v)
-
Ultrasonic bath
-
Volumetric flasks
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh a precise amount of the powdered rhizome (e.g., 1.0 g).
-
Transfer the powder to a suitable flask.
-
Add a specific volume of 60% methanol (e.g., 50 mL).
-
Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30-40 minutes) at a controlled temperature.[12][15]
-
After sonication, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Collect the filtrate. For a higher yield, the residue can be re-extracted.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
Isolation of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude plant extract.[16]
Materials and Equipment:
-
Crude this compound extract
-
Silica gel 60 for column chromatography
-
Glass chromatography column
-
Solvent system (e.g., a gradient of ethyl acetate and methanol)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Begin elution with the solvent system, starting with the least polar mixture and gradually increasing the polarity.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Combine the fractions containing pure this compound, as determined by TLC comparison with a standard.
-
Evaporate the solvent from the combined fractions to yield purified this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol details a validated HPLC method for the quantitative analysis of this compound.[12][13][17]
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD) or UV detector.[17]
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[17]
-
Mobile Phase: A gradient of methanol and water (containing 0.1% acetic acid) is often used.[17] An isocratic system of 25% acetonitrile and 75% water (with 0.1% acetic acid) has also been reported.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 40 °C.[17]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the accurately weighed sample extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and immune responses.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[18][19] This is a critical pathway in the inflammatory response, responsible for the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18] this compound can inhibit key elements in this pathway, including IKKβ and the NF-κB p65 subunit, as well as the upstream adaptor MyD88 in Toll-like receptor (TLR) signaling.[18]
Modulation of the MAPK and PI3K/Akt Signaling Pathways
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[19][20][21] The MAPK pathways, including ERK1/2 and JNK, are involved in cellular responses to stress and cytokines.[19] The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to suppress the phosphorylation of key proteins in these pathways, thereby reducing inflammatory responses.[20][21]
References
- 1. the-natural-source-physicochemical-properties-biological-activities-and-metabolism-of-astilbin - Ask this paper | Bohrium [bohrium.com]
- 2. This compound | C21H22O11 | CID 119258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: A PROMISING UNEXPLORED COMPOUND WITH MULTIDIMENSIONAL MEDICINAL AND HEALTH BENEFITS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The natural source, physicochemical properties, biological activities and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The natural source, physicochemical properties, biological activities and metabolism of this compound | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 14. Determination of this compound in dietary supplements containing Smilax glabra using high-performance liquid chromatography [vjfc.nifc.gov.vn]
- 15. Optimization of this compound Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and in vitro antibacterial activity of this compound, the bioactive flavanone from the leaves of Harungana madagascariensis Lam. ex Poir. (Hypericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
The Immunomodulatory Mechanisms of Astilbin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astilbin, a natural dihydroflavonoid, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. Extracted from various medicinal plants, including Smilax glabra, it has been traditionally used in the management of inflammatory and autoimmune conditions. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on various immune cells. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development, offering detailed insights into signaling pathways, quantitative data on its effects, and methodologies for key experimental procedures.
Core Mechanism of Action Across Immune Cells
This compound's immunomodulatory effects are multifaceted, targeting several key immune cell types, including T cells, macrophages, and dendritic cells. Its action is primarily centered around the inhibition of pro-inflammatory signaling pathways and the modulation of cytokine production, ultimately leading to a dampening of the inflammatory response.
T Cell Modulation
This compound significantly impacts T cell function, particularly by suppressing the differentiation and activity of pro-inflammatory T helper subsets.
-
Inhibition of Th17 Cell Differentiation: this compound has been shown to inhibit the differentiation of Th17 cells, a key driver of many autoimmune diseases. This is achieved through the inhibition of the Janus kinase 3/Signal Transducer and Activator of Transcription 3 (Jak3/Stat3) signaling pathway.[1][2][3] By downregulating the phosphorylation of Jak3 and Stat3, this compound reduces the expression of the master transcriptional regulator for Th17 cells, RORγt.[2][3] Concurrently, it upregulates the expression of the Stat3 inhibitor, Suppressor of Cytokine Signaling 3 (SOCS3).[1][2]
-
Suppression of Effector CD4+ T Cell Activity: this compound suppresses the function of effector CD4+ T cells by activating the Reactive Oxygen Species (ROS)/Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.[4][5] This is initiated by the direct binding of this compound to Cytochrome P450 1B1 (CYP1B1), leading to the production of cytoplasmic ROS.[4][5] The subsequent activation of PPARγ triggers downstream signaling cascades, including the PPARγ/SOCS3, PPARγ/Phosphatase and Tensin Homolog (PTEN), and PPARγ/AMP-activated protein kinase (AMPK) pathways.[4][5][6] These events culminate in the downregulation of key signaling molecules such as STAT3, Nuclear Factor-kappa B (NF-κB), Akt, p38 Mitogen-Activated Protein Kinase (MAPK), and mammalian Target of Rapamycin (mTOR).[4][5]
Macrophage Regulation
This compound exhibits potent anti-inflammatory effects on macrophages by inhibiting the production of inflammatory mediators.
-
Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly suppresses the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7] This is achieved by inhibiting the activation of the NF-κB and MAPK signaling pathways.[7]
-
Induction of M2 Macrophage Polarization: Recent studies suggest that this compound can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. This is mediated through the Prostaglandin-Endoperoxide Synthase 2 (PTGS2)-mediated pathway.[8][9]
Dendritic Cell Inhibition
This compound modulates the function of dendritic cells (DCs), which are critical for initiating adaptive immune responses.
-
Inhibition of DC Maturation and Activation: this compound has been shown to inhibit the maturation and activation of bone marrow-derived dendritic cells (BMDCs).[10][11][12] This inhibitory effect is likely mediated through the Toll-like receptor 7 (TLR7)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[10] By suppressing DC maturation, this compound subsequently dampens the activation of the pro-inflammatory DC-Th17 inflammation axis.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various immune cell parameters.
Table 1: Inhibitory Concentrations of this compound
| Cell Type | Parameter | IC50 Value | Reference |
| CD4+ T cells | Viability | 181 µg/mL | [4] |
Table 2: Effects of this compound on Cytokine Production
| Cell Type/Model | Cytokine | Effect | Concentration/Dose | Reference |
| Effector CD4+ T cells | TNF-α | Substantial inhibition (dose-dependent) | Varied doses | [4] |
| Effector CD4+ T cells | IFN-γ | Weak downregulation | Varied doses | [4] |
| IMQ-induced psoriasis model | IL-17A, TNF-α, IL-6, IFN-γ, IL-2 | Ameliorated elevations | 25 to 50 mg/kg | [1][2] |
| LPS-induced RAW264.7 cells | TNF-α | Significant suppression | Non-cytotoxic concentrations | [7] |
| LPS-induced RAW264.7 cells | IL-6 | No effect | Non-cytotoxic concentrations | [7] |
| CFA-induced arthritis rats | TNF-α, IL-1β, IL-6 | Significant reduction in serum levels | 5.7 mg/kg | [13] |
| IL-17-stimulated HaCaT cells | TNF-α, IFN-γ, IL-1β, IL-6, IL-17, IL-23, IL-36, IL-22 | Dose-dependent suppression | Varied concentrations | [14][15] |
| IL-17-stimulated HaCaT cells | IL-13 | Enhanced secretion | Varied concentrations | [15] |
Table 3: Effects of this compound on Protein Expression
| Cell Type/Model | Protein | Effect | Reference |
| Th17 cells | p-Jak3, p-Stat3 | Inhibition | [1][2][3] |
| Psoriatic lesions | SOCS3 | Upregulation | [1][2] |
| CD4+ T cells | PPARγ, PTEN, p-AMPK, SOCS3 | Activation/Induction | [4][5] |
| CD4+ T cells | p-Akt, p-NF-κB p65, p-p38 | Decreased | [4][5] |
| Human OA chondrocytes | MyD88, TRAF-6, IRAK-1 | Reversal of LPS-induced increase | [16] |
| Arthritic rats | MyD88, IKKβ, p65 | Decreased expression | [13] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in immune cells.
References
- 1. This compound inhibits Th17 cell differentiation and ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice via Jak3/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 5. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound improves the therapeutic effects of mesenchymal stem cells in AKI-CKD mice by regulating macrophage polarization through PTGS2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topical this compound ameliorates imiquimod‐induced psoriasis‐like skin lesions in SKH‐1 mice via suppression dendritic cell‐Th17 inflammation axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical this compound ameliorates imiquimod-induced psoriasis-like skin lesions in SKH-1 mice via suppression dendritic cell-Th17 inflammation axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Alleviates IL-17-Induced Hyperproliferation and Inflammation in HaCaT Cells via Inhibiting Ferroptosis Through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound prevents osteoarthritis development through the TLR4/MD‐2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Astilbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astilbin, a dihydroflavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides a comprehensive overview of the molecular structure of this compound and its stereoisomers, presenting key physicochemical and biological data, detailed experimental protocols, and visualizations of its molecular interactions.
This compound, chemically known as (2R,3R)-taxifolin-3-O-rhamnoside, is a flavanonol, a type of flavonoid.[1] Its structure is characterized by a C6-C3-C6 flavonoid skeleton with a rhamnose sugar moiety attached at the C3 position. The stereochemistry at the C2 and C3 positions of the C-ring is crucial, giving rise to four distinct stereoisomers. These are this compound ((2R,3R)-trans), neothis compound ((2S,3S)-trans), isothis compound ((2R,3S)-cis), and neoisothis compound ((2S,3R)-cis).[1] The spatial arrangement of the substituents at these chiral centers significantly influences the molecule's biological activity and physicochemical properties.
Molecular Structure and Stereoisomers of this compound
The core structure of this compound is based on the dihydroflavonol taxifolin, to which a rhamnose group is glycosidically linked. The IUPAC name for this compound is (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one.[2][3] Its chemical formula is C21H22O11, and it has a molecular weight of approximately 450.4 g/mol .[2]
The four stereoisomers of this compound arise from the two chiral centers at the C2 and C3 positions of the dihydroflavonol core. The relationship between these stereoisomers is depicted in the diagram below. This compound and neothis compound are enantiomers of each other, as are isothis compound and neoisothis compound. The relationship between this compound/neothis compound and isothis compound/neoisothis compound is that of diastereomers.
Physicochemical and Biological Properties
The stereochemical differences between the this compound isomers lead to variations in their physical, chemical, and biological properties. A summary of available quantitative data is presented in the tables below.
Table 1: Physicochemical Properties of this compound and its Stereoisomers
| Property | This compound | Neothis compound | Neoisothis compound | Isothis compound |
| Molecular Formula | C21H22O11[2] | C21H22O11 | C21H22O11[2] | C21H22O11 |
| Molecular Weight ( g/mol ) | 450.4[2] | 450.4 | 450.4[2] | 450.4 |
| Water Solubility (µg/mL at 25°C) | 132.72[1] | 217.16[1] | Data not available | Data not available |
| Log P (Octanol/Water) | 1.09 (in SIF)[1] | 0.98 (in SIF)[1] | Data not available | Data not available |
| Absolute Bioavailability (%) | 0.30[1] | 0.28[1] | Data not available | Data not available |
SIF: Simulated Intestinal Fluid
Table 2: Comparative Biological Activity of this compound Stereoisomers
| Biological Target | This compound (IC50, µM) | Neothis compound (IC50, µM) | Isothis compound (IC50, µM) | Neoisothis compound |
| CYP3A4 Inhibition | 2.63 | 6.51 | 3.03 | Data not available |
| CYP2D6 Inhibition | 14.16 | 1.48 | 11.87 | Data not available |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. Two of the most well-documented are the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Nrf2 Antioxidant Response Pathway
This compound has been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
NF-κB Inflammatory Pathway
This compound is a potent inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound can inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.
Experimental Protocols
Isolation and Purification of this compound Stereoisomers
A novel and simple method for the preparative separation of this compound and neothis compound from Rhizoma Smilacis Glabrae (RSG) has been developed based on the isomerization of this compound.[3] By controlling the isomerization conditions, this compound and neothis compound can be used as the initial reactants to produce neoisothis compound and isothis compound, respectively.[3]
Experimental Workflow for this compound Stereoisomer Separation
Evaluation of Anti-inflammatory Activity
The following protocol is adapted from a study on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The nitrite concentration in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed to measure the mRNA expression levels of iNOS, TNF-α, and IL-6, with GAPDH used as an internal control.
Determination of Physicochemical Properties
The following protocols are based on a comparative study of this compound and neothis compound.[1]
-
Solubility Test: An excess amount of the this compound stereoisomer is added to water and shaken at 25°C for 72 hours. The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by HPLC.[1]
-
Oil-Water Distribution Coefficient (Log P) Measurement: The stereoisomer is dissolved in either simulated gastric fluid (SGF) or simulated intestinal fluid (SIF). An equal volume of n-octanol is added, and the mixture is shaken vigorously. The concentration of the compound in both the aqueous and octanol phases is determined by HPLC, and the log P value is calculated.[1]
-
Stability Test: The stereoisomer is incubated in SGF and SIF at 37°C. Aliquots are taken at different time points, and the remaining concentration of the parent compound is determined by HPLC.[1]
Conclusion
This compound and its stereoisomers represent a promising class of natural compounds with significant therapeutic potential. Their biological activity is intrinsically linked to their specific stereochemistry, which influences their physicochemical properties and interactions with biological targets. This guide provides a foundational understanding of the molecular structure, properties, and mechanisms of action of this compound and its isomers, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate the therapeutic potential of each stereoisomer and to develop strategies to optimize their delivery and efficacy.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neoisothis compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isomerization of this compound and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Astilbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astilbin is a dihydroflavonol, a type of flavonoid, found in a variety of plants, including the rhizome of Smilax glabra, Engelhardtia roxburghiana, and in processed foods like wine.[1] It has garnered significant attention in the scientific community for its diverse pharmacological activities. Numerous preclinical studies have provided evidence of its potent anti-inflammatory, antioxidant, immunomodulatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its quantitative data, experimental methodologies, and the molecular signaling pathways it modulates. The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Pharmacodynamics: Mechanism of Action and Biological Activities
This compound exerts its pharmacological effects through the modulation of multiple key signaling pathways and biological processes. Its primary activities include anti-inflammatory, antioxidant, and immunomodulatory effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][5] The underlying mechanisms of its anti-inflammatory action involve the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7]
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value | Reference |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | NO Production | Not explicitly stated, but significant inhibition observed at various concentrations. | [8] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | TNF-α Production | Not explicitly stated, but significant inhibition observed at various concentrations. | [8] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | PGE2 Production | Not explicitly stated, but significant inhibition observed at various concentrations. | [8] |
Antioxidant Activity
This compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress.[9][10] Its capacity to donate hydrogen atoms and electrons contributes to its ability to neutralize reactive oxygen species (ROS).[9]
Table 2: Antioxidant Activity of this compound
| Assay | Parameter | Value | Reference |
| DPPH radical scavenging | SC50 | 24.9 µg/ml | [6] |
| DPPH radical scavenging | IC50 | 21.79 µg/ml | [6] |
| DPPH radical scavenging | IC50 | 7.34 ± 0.22 μg/mL | [2] |
| ABTS+ radical scavenging | IC50 | 6.48 ± 1.13 μg/mL | [2] |
| Thiobarbituric acid-reactive species (TBARS) | IC50 | 9.45 µg/ml | [6] |
| MTT cell viability (hepatoprotective effect) | ED50 | 25.25 µg/ml | [6] |
Immunomodulatory Activity
This compound has been shown to modulate the immune system by affecting the function of various immune cells. It can suppress the activity of effector T cells and downregulate the activities of macrophages and dendritic cells.[8] Furthermore, it has been observed to inhibit the differentiation of Th17 cells, which play a crucial role in autoimmune diseases.[11]
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in rats, revealing rapid absorption but poor oral bioavailability.[4][9] This low bioavailability is attributed to its low permeability and solubility.[12]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng/mL·min) | t1/2 (min) | Absolute Bioavailability (%) | Reference |
| Oral | 12 | 146 ± 79.8 | ~20 | 5546 ± 3061 | 101 ± 35.8 | 1.16 ± 0.695 | [9] |
| Oral | 24 | 384 ± 155 | ~20 | 11510 ± 3245 | 109 ± 25.3 | 1.27 ± 0.379 | [9] |
| Intravenous | 6 | - | - | 216590 ± 30451 | 94.0 ± 46.2 | - | [9] |
Experimental Protocols
LPS-Induced Inflammation in RAW264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory activity.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-3 hours).[13][14]
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 20 ng/mL to 1 µg/mL.[14][15]
-
Analysis: After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant is collected to measure the levels of inflammatory mediators like NO (using the Griess reagent), TNF-α, and IL-6 (using ELISA kits).[1][16] Cell viability is assessed using assays like the MTT assay to rule out cytotoxicity.[1]
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This in vivo model is a well-established method for studying rheumatoid arthritis.
-
Animal Model: Female Sprague-Dawley or Wistar rats are commonly used.[12][17]
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw or the base of the tail.[17][18]
-
Treatment: Oral administration of this compound at a specific dose (e.g., 5.3 mg/kg) is initiated after the induction of arthritis and continued for a defined period (e.g., 21 days).[3]
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and histological examination of the joints for inflammation and tissue damage.[17]
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA to assess the systemic inflammatory response.[17]
Signaling Pathways Modulated by this compound
This compound's pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the canonical pathway, stimuli like LPS or TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[19][20] this compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[5]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of several parallel cascades, including ERK, JNK, and p38 MAPK. Upon stimulation, a series of protein kinases are sequentially phosphorylated, leading to the activation of transcription factors that regulate the expression of inflammatory genes. This compound has been reported to suppress the phosphorylation of key MAPK proteins, thereby mitigating the inflammatory response.[21]
Caption: this compound's inhibitory effect on the MAPK signaling cascade.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[22][23] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This compound has been shown to interfere with the JAK/STAT pathway, contributing to its immunomodulatory effects.[11]
Caption: this compound's modulation of the JAK/STAT signaling pathway.
Conclusion
This compound is a promising natural compound with a multifaceted pharmacological profile. Its potent anti-inflammatory, antioxidant, and immunomodulatory activities are supported by a growing body of preclinical evidence. The modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT underscores its therapeutic potential for a range of diseases, including inflammatory disorders and autoimmune conditions. However, its poor oral bioavailability presents a significant challenge for clinical development. Future research should focus on strategies to enhance its bioavailability and further elucidate its mechanisms of action in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. Acute oral toxicity and pharmacokinetic study of this compound after oral administration of Phanera strychnifolia stem extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 22. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
Astilbin: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astilbin, a dihydroflavonol glycoside, has garnered significant attention in the scientific community for its potent immunomodulatory and anti-inflammatory properties. Extracted from the rhizome of Smilax glabra, this natural compound has been traditionally used in Chinese medicine and is now being rigorously investigated for its therapeutic potential in a range of autoimmune diseases. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation by researchers and drug development professionals. The information presented herein is a synthesis of preclinical data from various in vivo and in vitro studies, offering a comprehensive resource for exploring this compound as a promising candidate for the treatment of autoimmune disorders.
Mechanism of Action
This compound exerts its immunomodulatory effects by targeting multiple components of the immune system. Its primary mechanism involves the regulation of T cell differentiation and function, particularly by suppressing the pro-inflammatory T helper 17 (Th17) cells and promoting the activity of regulatory T cells (Tregs). This dual action helps to restore immune homeostasis, which is often disrupted in autoimmune conditions. Furthermore, this compound has been shown to inhibit the activation and function of other key immune cells, including B cells and dendritic cells (DCs), thereby reducing autoantibody production and antigen presentation.
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound are mediated through its influence on several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its precise mechanism of action and for the development of targeted therapies.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By suppressing the phosphorylation of IKKβ and the subsequent degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3]
Jak/Stat3 Signaling Pathway
The Jak/Stat3 pathway is pivotal in the differentiation of Th17 cells. This compound has been demonstrated to inhibit the phosphorylation of Jak3 and STAT3, a critical step for its activation and subsequent translocation to the nucleus.[4][5] By blocking this pathway, this compound effectively suppresses the expression of RORγt, the master transcription factor for Th17 differentiation, leading to reduced production of IL-17A and other Th17-related cytokines.[4][5]
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro experiments commonly used to evaluate the efficacy of this compound in the context of autoimmune diseases.
In Vivo Models
This is a widely used model for rheumatoid arthritis.
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Induction:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.05 M acetic acid) and Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis in a 1:1 ratio.
-
Administer a 100 µL intradermal injection of the emulsion at the base of the tail on day 0.
-
On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) and Incomplete Freund's Adjuvant (IFA) in a 1:1 ratio.[6][7][8]
-
-
This compound Treatment:
-
Administer this compound orally (e.g., 20, 40 mg/kg/day) starting from the day of the first immunization and continue for the duration of the study.[9]
-
-
Assessment:
-
Monitor the incidence and severity of arthritis using a clinical scoring system (0-4 scale per paw) starting from day 21.[9]
-
Measure paw swelling using a plethysmometer.
-
At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Collect blood for measurement of anti-collagen antibodies and inflammatory cytokines.
-
This model mimics the inflammatory skin condition of psoriasis.
-
Animals: Female BALB/c mice, 8-10 weeks old.
-
Induction:
-
This compound Treatment:
-
Assessment:
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).[11][13]
-
Measure ear thickness with a micrometer.
-
Collect skin biopsies for histological analysis (acanthosis, parakeratosis, immune cell infiltration).
-
Isolate splenocytes for flow cytometric analysis of T cell populations (Th1, Th17, Tregs).
-
Measure serum cytokine levels (IL-17, IL-22, TNF-α).
-
These mice spontaneously develop a lupus-like autoimmune disease.
-
Animals: Female MRL/lpr mice.
-
This compound Treatment:
-
Assessment:
-
Measure spleen and lymph node weights at the end of the study.
-
Determine serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.[15][17]
-
Perform histological analysis of kidneys to assess glomerulonephritis.[15][17][18]
-
Analyze splenocyte populations (T cells, B cells, plasma cells) by flow cytometry.[15][17]
-
Measure serum levels of pro-inflammatory cytokines (IFN-γ, IL-17A, IL-1β, TNF-α, IL-6).[15][17]
This model is used to study myasthenia gravis, an antibody-mediated autoimmune disease.
-
Animals: Female Lewis rats, 6-8 weeks old.
-
Induction:
-
This compound Treatment:
-
Administer this compound orally at specified doses starting from the first immunization.[26]
-
-
Assessment:
In Vitro Assays
-
Cell Source: Splenocytes or lymph node cells from treated and control animals.
-
Protocol:
-
Prepare single-cell suspensions.
-
For Th17 analysis, stimulate cells for 4-6 hours with PMA (50 ng/mL), ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A).
-
Surface stain with fluorescently labeled antibodies against CD4.
-
Fix and permeabilize the cells using a commercial kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).
-
Intracellularly stain with antibodies against IL-17A (for Th17) and Foxp3 (for Tregs).
-
Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) and CD4+Foxp3+ (Treg) cells.
-
-
Sample: Serum or cell culture supernatants.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-17A) overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
-
Cell Source: Isolated T cells or other relevant immune cells.
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[27][28][29][30][31]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[29][30]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound in different autoimmune disease models.
Table 1: In Vivo Efficacy of this compound in Autoimmune Disease Models
| Disease Model | Animal Strain | This compound Dose & Route | Key Findings | Reference |
| Collagen-Induced Arthritis | Kunming Mice | 20, 40 mg/kg/day (oral) | Dose-dependently inhibited footpad swelling and arthritic incidence. | [9] |
| Complete Freund's Adjuvant-Induced Arthritis | Sprague-Dawley Rats | 5.3 mg/kg/day (oral) | Reduced joint damage and paw volume. | [1][2] |
| Imiquimod-Induced Psoriasis | BALB/c Mice | 25, 50 mg/kg/day (oral) | Ameliorated skin lesions and reduced PASI scores. | [4][5] |
| Imiquimod-Induced Psoriasis | SKH-1 Mice | 4, 10 mg/kg/day (topical) | Alleviated psoriasis-like skin lesions. | [10][32] |
| Systemic Lupus Erythematosus | MRL/lpr Mice | 10, 20, 40 mg/kg/day (oral) | Reduced splenomegaly, lymphadenopathy, and autoantibody production. | [15][16][17][18] |
| Experimental Autoimmune Myasthenia Gravis | Lewis Rats | Not specified | Attenuated disease severity. | [26] |
Table 2: Effect of this compound on Cytokine Levels
| Disease Model | Animal Strain | This compound Dose | Cytokine | Change | Reference |
| Imiquimod-Induced Psoriasis | BALB/c Mice | 25, 50 mg/kg | IL-17A, TNF-α, IL-6, IFN-γ, IL-2 | Decreased | [4][5] |
| Systemic Lupus Erythematosus | MRL/lpr Mice | 20, 40 mg/kg | IFN-γ, IL-17A, IL-1β, TNF-α, IL-6 | Decreased | [15][17] |
| CFA-Induced Arthritis | Sprague-Dawley Rats | 5.3 mg/kg | TNF-α, IL-1β, IL-6 | Decreased | [1][2] |
Table 3: Effect of this compound on Immune Cell Populations
| Disease Model | Animal Strain | This compound Dose | Cell Type | Change | Reference |
| Imiquimod-Induced Psoriasis | BALB/c Mice | 25, 50 mg/kg | CD4+ T cells, CD8+ T cells | Decreased infiltration | [4][5] |
| Systemic Lupus Erythematosus | MRL/lpr Mice | 20, 40 mg/kg | Activated CD4+ T cells (CD44hiCD62Llo) | Decreased | [15][17] |
| Systemic Lupus Erythematosus | MRL/lpr Mice | 20, 40 mg/kg | Plasma cells (CD138+) | Decreased | [15][17] |
| Experimental Autoimmune Myasthenia Gravis | Lewis Rats | Not specified | Th17 cells | Decreased | [26] |
| Experimental Autoimmune Myasthenia Gravis | Lewis Rats | Not specified | Regulatory T cells (Tregs) | Increased | [26] |
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for autoimmune diseases. Its multifaceted mechanism of action, targeting key inflammatory pathways and regulating immune cell function, provides a strong rationale for its further development. The experimental models and protocols detailed in this guide offer a robust framework for researchers to build upon existing knowledge and explore the full therapeutic potential of this promising natural compound. The quantitative data summarized herein underscore its efficacy in preclinical settings and should encourage further investigation into its clinical utility for the treatment of a range of autoimmune and inflammatory conditions.
References
- 1. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound influences the progression of osteoarthritis in rats by down-regulation of PGE-2 expression via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits Th17 cell differentiation and ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice via Jak3/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Topical this compound ameliorates imiquimod‐induced psoriasis‐like skin lesions in SKH‐1 mice via suppression dendritic cell‐Th17 inflammation axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Psoriasis in BALB/c Murine Model using Imiquimod: A Pilot Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid this compound | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 21. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors--Recommendations for methods and experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound ameliorates experimental autoimmune myasthenia gravis by decreased Th17 cytokines and up-regulated T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 29. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 30. Phospho-Stat3 (Tyr705) (3E2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 31. researchgate.net [researchgate.net]
- 32. Topical this compound ameliorates imiquimod-induced psoriasis-like skin lesions in SKH-1 mice via suppression dendritic cell-Th17 inflammation axis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Astilbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astilbin, a dihydroflavonol glycoside predominantly found in the rhizome of Smilax glabra, has garnered significant attention for its diverse pharmacological activities, including potent antioxidant effects.[1] This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its radical scavenging capabilities, inhibitory effects on lipid peroxidation, and its influence on cellular antioxidant defense mechanisms. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Radical Scavenging Activity
This compound exhibits significant radical scavenging activity against various reactive oxygen species (ROS), a key mechanism in mitigating oxidative stress.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. This compound has demonstrated potent DPPH radical scavenging activity in a concentration-dependent manner.
Quantitative Data:
| Compound/Extract | IC50 (µg/mL) | Reference |
| This compound | 21.79 | [1] |
| Ascorbic Acid (Positive Control) | 10.9 | [1] |
| Smilax glabra Ethyl Acetate Extract (41.5% this compound) | 24.9 | [1] |
| Smilax glabra Ethanol Extract (21.8% this compound) | 32.3 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.5 mM solution of DPPH in 96% ethanol.
-
Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.[1]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.[1]
-
Experimental Workflow: DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This compound has been shown to effectively scavenge ABTS radicals.
Quantitative Data:
| Compound | IC50 (µM) | Reference |
| This compound | ~20 | [2] |
| Uric Acid (Positive Control) | >20 | [2] |
Experimental Protocol: ABTS Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734 nm.[3]
-
Prepare various concentrations of this compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution (or standard/blank) to the diluted ABTS•+ solution.
-
After a 30-minute incubation period, measure the decrease in absorbance at 734 nm.[3]
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
Experimental Workflow: ABTS Assay
Caption: Workflow for ABTS radical scavenging assay.
Inhibition of Lipid Peroxidation
This compound has been demonstrated to inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure malondialdehyde (MDA), a major product of lipid peroxidation.
Quantitative Data:
| Compound/Extract | IC50 (µg/mL) | Reference |
| This compound | 22.99 | [1] |
| Curcumin (Positive Control) | 6.48 | [1] |
| Smilax glabra Ethyl Acetate Extract (41.5% this compound) | 9.45 | [1] |
Experimental Protocol: TBARS Assay
-
Sample Preparation:
-
Prepare a tissue homogenate (e.g., mouse brain) to serve as a source of lipids.[1]
-
Induce lipid peroxidation using a Fenton system (e.g., FeSO4 and H2O2).
-
-
Assay Procedure:
-
Incubate the tissue homogenate with the Fenton reagents in the presence and absence of various concentrations of this compound.
-
Add thiobarbituric acid (TBA) solution to the reaction mixture and heat at 95-100°C for a specified time to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.
-
-
Calculation:
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control (without this compound).
-
The IC50 value is determined from the dose-response curve.
-
Modulation of Cellular Antioxidant Defense Systems
This compound not only directly scavenges free radicals but also enhances the endogenous antioxidant defense system by activating key signaling pathways and influencing the activity of antioxidant enzymes.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes.[4]
Experimental Workflow: Nrf2 Nuclear Translocation Assay
-
Cell Culture and Treatment:
-
Cell Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.
-
-
Western Blot Analysis:
-
Perform Western blotting on both the cytoplasmic and nuclear fractions using an antibody specific for Nrf2.
-
Use appropriate loading controls for each fraction (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear).
-
-
Analysis:
-
An increase in the Nrf2 protein level in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate this compound-induced nuclear translocation of Nrf2.[4]
-
Signaling Pathway: this compound-Induced Nrf2 Activation
Caption: this compound promotes Nrf2 nuclear translocation.
Effects on Antioxidant Enzymes
This compound treatment has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4]
Quantitative Data:
While specific activity units are study-dependent, research indicates that this compound treatment leads to a dose-dependent restoration of SOD activity in cells under oxidative stress.[1]
Experimental Protocols: Antioxidant Enzyme Activity Assays
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity can be measured using commercially available kits that are often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically.
-
Catalase (CAT) Activity Assay: CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). This can be monitored by the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is often measured indirectly through a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
Conclusion
This compound demonstrates a multi-faceted antioxidant capacity in vitro. It is a potent scavenger of free radicals, an effective inhibitor of lipid peroxidation, and a modulator of the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway and enhancement of antioxidant enzyme activities. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutic agents for the prevention and treatment of diseases associated with oxidative stress. This technical guide provides a foundational resource for researchers to further explore and harness the antioxidant properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of peroxidase activity and scavenging of reactive oxygen species by this compound isolated from Dimorphandra mollis (Fabaceae, Caesalpinioideae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. This compound exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
Astilbin's Modulation of Anti-inflammatory Pathways: A Technical Guide
Executive Summary: Astilbin, a naturally occurring flavonoid found in various plants such as Smilax glabra, has demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound in its capacity as an anti-inflammatory agent. We will explore its mechanisms of action, focusing on the inhibition of pro-inflammatory signaling cascades including NF-κB and MAPK, suppression of the NLRP3 inflammasome, and activation of the Nrf2 antioxidant response pathway. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by intervening at multiple points within the complex network of cellular signaling. Its primary mechanisms involve the direct and indirect regulation of key transcription factors, enzymes, and protein complexes that govern the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[4][5] this compound has been shown to be a potent inhibitor of this pathway.
This compound's inhibitory action is frequently initiated by targeting upstream components, particularly the Toll-like receptor 4 (TLR4) signaling axis.[6][7] In models of inflammation induced by lipopolysaccharide (LPS), this compound attenuates the inflammatory response by downregulating the expression of TLR4 and its adaptor protein, MyD88.[8][9][10] This upstream inhibition prevents the subsequent activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. By preventing IκBα degradation, this compound ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.[8][11]
Table 1: Quantitative Effects of this compound on NF-κB Pathway Mediators
| Experimental Model | Treatment | Target Mediator | Result | Reference |
|---|---|---|---|---|
| LPS-induced RAW264.7 cells | This compound (10, 20, 40 µg/mL) | NO Production | Significant suppression | [12][13] |
| LPS-induced RAW264.7 cells | This compound (10, 20, 40 µg/mL) | TNF-α Production | Significant suppression | [12][13] |
| LPS-induced RAW264.7 cells | This compound (10, 20, 40 µg/mL) | IL-6 Production | No significant effect | [12][13] |
| CFA-induced arthritis rats | This compound (5.3 mg/kg, oral) | Serum TNF-α, IL-1β, IL-6 | Significant decrease | [8][11] |
| Human OA chondrocytes | This compound pre-treatment | LPS-induced PGE2, NO, COX-2, iNOS | Inhibition of increase | [9] |
| MRL/lpr mice (lupus model) | this compound (10, 20, 40 mg/kg) | Serum IFN-γ, IL-17A, IL-1β, TNF-α, IL-6 | Dose-dependent reduction |[14] |
Attenuation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical signaling molecules that regulate the production of inflammatory cytokines and mediators.[5][15] this compound has been found to suppress the activation of these pathways. By inhibiting the phosphorylation of p38, ERK, and JNK, this compound effectively dampens the downstream inflammatory cascade.[1][16] This action contributes to the reduced expression of pro-inflammatory genes, often in concert with NF-κB inhibition.
Activation of the Nrf2 Antioxidant Pathway
Oxidative stress is intrinsically linked to inflammation. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound enhances the activation of Nrf2.[4][6] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1).[10][17] This increased antioxidant capacity helps to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage and mitigating a key driver of the inflammatory cycle.
Table 2: Quantitative Effects of this compound on Oxidative Stress Markers
| Experimental Model | Treatment | Parameter | Result | Reference |
|---|---|---|---|---|
| OGD/R-induced primary neurons | This compound (20 µM) | ROS, 4-HNE, 8-OHdG levels | Significant decrease (P < 0.001) | [6] |
| OGD/R-induced primary neurons | This compound (20 µM) | CAT, GSH-PX, SOD activities | Significant increase (P < 0.01 or P < 0.001) | [6] |
| Cisplatin-induced HEK-293 cells | This compound | ROS accumulation | Significant decrease | [4] |
| LPS-induced septic mice | this compound | Myocardial oxidative stress | Alleviation |[10] |
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multi-protein complex that, upon activation by various danger signals, triggers the activation of caspase-1.[18][19] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms. This compound has been shown to inhibit the ROS-NLRP3 inflammasome axis.[16] By reducing upstream ROS production and potentially other activation signals, this compound prevents the assembly and activation of the inflammasome, leading to decreased caspase-1 activation and a subsequent reduction in mature IL-1β secretion.
Modulation of JAK/STAT and PPARγ Pathways
This compound also modulates other significant pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It has been shown to inhibit Jak/Stat3 signaling in Th17 cells.[2] A key mechanism for this is the upregulation of the Suppressor of Cytokine Signaling 3 (SOCS3), a protein that directly inhibits JAK kinase activity.[1][20]
Furthermore, this compound can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][20] Activation of PPARγ leads to the stimulation of downstream molecules like Phosphatase and Tensin Homolog (PTEN), which in turn inhibits pro-inflammatory pathways such as PI3K/Akt and NF-κB.[1]
Experimental Protocols
The following section details common methodologies used to investigate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture and Induction of Inflammation:
-
Cell Lines: RAW264.7 murine macrophages are commonly used.[5][12][21] Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Inflammatory Stimulus: Inflammation is typically induced by treating cells with Lipopolysaccharide (LPS) at concentrations ranging from 0.1 to 1 µg/mL for various time points (e.g., 20-24 hours).[13]
-
This compound Treatment: Cells are generally pre-treated with this compound at various concentrations (e.g., 5, 10, 20, 40 µg/mL) for 1-2 hours before the addition of LPS.[13]
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. Absorbance is read at approximately 540 nm.[12]
-
Cytokine Quantification (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][21]
-
-
Western Blotting for Protein Expression:
-
Objective: To determine the effect of this compound on the expression and phosphorylation levels of key signaling proteins (e.g., p-p65, p-p38, p-ERK, Nrf2, HO-1).
-
Protocol:
-
Cells are treated as described above and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p38, anti-p65) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using software like ImageJ.[15]
-
-
In Vivo Animal Models
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats:
-
Objective: To evaluate the anti-arthritic effect of this compound in a model of chronic inflammation.[8][11]
-
Protocol:
-
Arthritis is induced in male Wistar or Sprague-Dawley rats by a single intradermal injection of CFA (e.g., 0.1 mL) into the subplantar region of the right hind paw.
-
This compound (e.g., 5.3 mg/kg) or a vehicle control is administered daily via oral gavage, starting from the day of CFA injection for a period of 21-28 days.
-
Assessment: Paw volume/swelling is measured periodically using a plethysmometer. At the end of the study, serum is collected for cytokine analysis (ELISA), and joint tissues are harvested for histological examination (H&E staining) to assess synovial inflammation and cartilage/bone destruction.[8]
-
-
References
- 1. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents osteoarthritis development through the TLR4/MD‐2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects from sepsis-induced cardiac injury through the NRF2/HO-1 and TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of this compound extraction from the rhizome of Smilax glabra, and evaluation of its anti-inflammatory effect and probable underlying mechanism in lipopolysaccharide-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects against cerebral ischaemia/reperfusion injury by inhibiting cellular apoptosis and ROS-NLRP3 inflammasome axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-NLRP3 Inflammasome Natural Compounds: An Update [mdpi.com]
- 19. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Astilbin Extraction and Purification from Smilax glabra
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astilbin, a dihydroflavonol glycoside, is a prominent bioactive compound found in the rhizome of Smilax glabra, a plant widely used in traditional medicine.[1][2] Possessing a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects, this compound is a compound of significant interest for drug development.[3][4][5] These application notes provide detailed protocols for the extraction and purification of this compound from Smilax glabra, along with data on expected yields and purity. Additionally, key signaling pathways modulated by this compound are illustrated to provide context for its biological activity.
Data Presentation: Quantitative Analysis of Extraction and Purification Methods
The following tables summarize quantitative data from various studies on the extraction and purification of this compound, offering a comparative overview of the efficiency of different methodologies.
Table 1: Comparison of this compound Extraction Methods from Smilax glabra
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Yield (mg/g) | Reference |
| Heat Reflux | 60% Ethanol | 73.63 | 40 min | 1:29.89 | 15.05 | [1][6] |
| Ultrasonic-Assisted | 60% Methanol | Not Specified | 10 min | Not Specified | High Recovery | [7] |
| Microwave-Assisted | Water:Methanol (40:60) | Not Specified | 6 cycles (30s on/30s off) | Not Specified | ~15% (from L. strychnifolium) | [8][9] |
Table 2: Comparison of this compound Purification Methods
| Purification Method | Sample | Solvent System | Yield | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 1.5 g crude extract | n-hexane-n-butanol-water (1:1:2, v/v/v) | 105 mg this compound | High | [10][11] |
| High-Performance Centrifugal Partition Chromatography (HPCPC) | 500 mg crude extract | n-hexane-ethyl acetate-methanol-water (1:10:1:10, v/v) | 88 mg this compound | 98.5% | [12] |
| Macroporous Resin Column Chromatography | Crude extract | Stepwise gradient of aqueous ethanol | Not specified | >50% | [11] |
Experimental Protocols
The following are detailed methodologies for the extraction and purification of this compound from Smilax glabra.
Protocol 1: Heat Reflux Extraction
This protocol is based on an optimized method for achieving a high yield of this compound.[1][6]
Materials:
-
Dried and powdered rhizome of Smilax glabra (100 mesh)
-
60% Ethanol
-
Reflux apparatus
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Smilax glabra rhizome and place it into a round-bottom flask.
-
Add 299 mL of 60% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to 74°C.
-
Maintain the reflux for 40 minutes.
-
After reflux, cool the mixture and filter it through filter paper to separate the extract from the plant material.
-
Concentrate the filtrate using a rotary evaporator at 45°C to obtain the crude this compound extract.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This method offers a rapid extraction of this compound.[7][13]
Materials:
-
Dried and powdered rhizome of Smilax glabra
-
60% Methanol
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm membrane filter
Procedure:
-
Weigh an appropriate amount of powdered Smilax glabra rhizome.
-
Add 60% methanol at a suitable solid-to-liquid ratio.
-
Place the mixture in an ultrasonic bath and sonicate for 10 minutes.
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm membrane filter to obtain the crude extract.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is an effective technique for purifying this compound from a crude extract.[10][11]
Materials:
-
Crude this compound extract from Smilax glabra
-
n-hexane
-
n-butanol
-
Deionized water
-
HSCCC instrument
Procedure:
-
Prepare the two-phase solvent system by mixing n-hexane, n-butanol, and water in a 1:1:2 volume ratio.
-
Thoroughly equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Dissolve the crude this compound extract in a small volume of the lower phase.
-
Inject the sample into the HSCCC system.
-
Pump the lower phase (mobile phase) through the column at an appropriate flow rate.
-
Monitor the effluent and collect the fractions containing this compound based on UV detection.
-
Combine the this compound-containing fractions and evaporate the solvent to obtain purified this compound.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
References
- 1. Optimization of this compound Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural source, physicochemical properties, biological activities and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant Activity of this compound: Involvement of Monoaminergic Neurotransmitters and BDNF Signal Pathway [jstage.jst.go.jp]
- 4. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Purification of this compound and isothis compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Astilbin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astilbin, a flavonoid glycoside, is a major bioactive compound found in various medicinal plants, such as those from the genera Smilax and Lysiphyllum.[1][2] It has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in different matrices, including plant materials, dietary supplements, and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development. This document provides a detailed application note and protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
I. HPLC Method for this compound Quantification
This section outlines the optimized chromatographic conditions for the separation and quantification of this compound. The method is based on reverse-phase chromatography, which is widely used for the analysis of flavonoids.
Chromatographic Conditions
A summary of typical HPLC conditions for this compound analysis is presented in the table below. These parameters may require minor adjustments based on the specific HPLC system and sample matrix.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous solvent (A) and an organic solvent (B).- Solvent A: Water with 0.1-2% acetic acid or 0.05% phosphoric acid.[3][4]- Solvent B: Acetonitrile or Methanol.[1] |
| Flow Rate | 0.8 - 1.2 mL/min[4][5] |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector set at 290 nm or 291 nm.[1][3] |
| Column Temperature | Ambient or controlled at 25-40°C[3][6] |
| Injection Volume | 10 - 50 µL[3] |
Example Gradient Elution Program:
An example of a gradient elution program that has been successfully used for the separation of this compound is as follows:
| Time (minutes) | % Solvent A (e.g., 2% Acetic Acid in Water) | % Solvent B (e.g., Acetonitrile) |
| 0 - 5 | 100 → 85 | 0 → 15 |
| 5 - 25 | 85 | 15 |
| 25 - 40 | 85 → 82 | 15 → 18 |
| 40 - 45 | 82 | 18 |
| 45 - 50 | 82 → 0 | 18 → 100 |
This is an exemplary gradient and may need optimization for different sample matrices and columns.
II. Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
A. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1 - 100 µg/mL).
B. Sample Preparation
The appropriate sample preparation technique depends on the nature of the sample matrix.
1. Plant Material and Dietary Supplements:
This protocol is suitable for the extraction of this compound from dried plant material or powdered dietary supplements.
-
Weighing: Accurately weigh a specific amount of the homogenized sample (e.g., 50 mg of Smilax glabra rhizoma).[1]
-
Extraction: Add a defined volume of extraction solvent (e.g., 5 mL of 60% methanol in water).[1]
-
Sonication: Subject the mixture to ultrasonic extraction for a specified duration (e.g., 10 minutes) to facilitate the release of this compound.[1]
-
Centrifugation: Centrifuge the extract to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Injection: Inject the filtered sample into the HPLC system.
2. Biological Fluids (e.g., Plasma):
This protocol is designed for the extraction of this compound from plasma samples.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound from the plasma matrix.[5][7]
-
Evaporation: If necessary, evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
C. Method Validation
To ensure the reliability and accuracy of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] Key validation parameters are summarized in the table below.
Table of Method Validation Parameters for this compound Quantification
| Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.10 - 0.23 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.20 - 0.69 µg/mL[6] |
| Precision (%RSD) | Intra-day: < 2% Inter-day: < 3%[6] |
| Accuracy (Recovery) | 95% - 106%[1][6] |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
III. Data Presentation
The following tables summarize quantitative data from various studies on this compound quantification.
Table 1: Summary of HPLC Methods for this compound Quantification
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| C18 | Acetonitrile and 2% (v/v) acetic acid (gradient) | 1.0 | 290 | |
| C18 | Methanol and water (gradient) | Not Specified | 291 | [1] |
| Symmetry® C18 | 25% acetonitrile and 75% water (with 0.1% acetic acid) | 1.0 | 291 | [3] |
| YMC-Pack ODS-A | Acetonitrile and 0.05% phosphoric acid (gradient) | 0.8 | 306 | [4] |
| C18 | Methanol and 0.1% aqueous acetic acid (gradient) | 1.0 - 1.2 | 300 | [5] |
Table 2: Summary of Method Validation Data for this compound Quantification
| Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (%RSD) | Reference |
| Not Specified | 0.23 | 0.69 | 100.52 - 100.92 | Intra-day: 0.85, Inter-day: 1.99 | |
| 5 - 20 ppm (in extract) | Not Specified | 0.083 ppm (S/N=3.5) | 103.01 - 106.45 | < 8 | [1] |
| 0.44 - 22.17 µM (in plasma) | Not Specified | 0.44 µM | Not Specified | Not Specified | [7] |
| 18 - 288 | Not Specified | Not Specified | 99.6 - 102.1 | 1.9 | [4] |
| 19 - 304 ng | Not Specified | Not Specified | > 68 | < 8 | [5] |
| Not Specified | 0.10 | 0.20 | 95.56 - 105.57 | Intra-day: 0.069-1.892, Inter-day: 0.993-3.229 | [6] |
IV. Visualizations
Experimental Workflow for this compound Quantification from Plant Material
Caption: Workflow for this compound Quantification.
Method Validation Workflow
Caption: HPLC Method Validation Workflow.
References
- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 2. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 3. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC determination of this compound and resveratrol in Smilax glabra R...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of this compound in rabbit plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsart.com [ijsart.com]
Microwave-assisted extraction of Astilbin from plant material
Application Note: Microwave-Assisted Extraction of Astilbin
Introduction
This compound is a dihydroflavonol, specifically a rhamnoside of taxifolin, found in several medicinal and food plants, including Smilax glabra (Rhizoma Smilacis Glabrae), Lysiphyllum strychnifolium, and Engelhardia roxburghiana[1][2][3]. It exhibits a range of pharmacological activities, including anti-inflammatory and hepatoprotective effects[4][5]. Microwave-Assisted Extraction (MAE) is an advanced and efficient technique for extracting bioactive compounds like this compound from plant materials[6]. MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times, reduced solvent consumption, and improved extraction yields compared to conventional methods[7][8]. This "green" extraction technique works by generating heat through the dipole rotation of molecules, which causes a sudden rise in temperature and internal pressure within the plant cells, enhancing the release of target compounds[9][10].
Key Parameters and Optimization
The efficiency of this compound extraction using MAE is influenced by several key parameters. Studies have shown that the type of solvent, microwave power, and the number of extraction cycles are critical factors that need to be optimized to maximize yield[9][11].
-
Solvent Type: The polarity of the solvent plays a significant role in the extraction efficiency of this compound[9]. A mixture of water and methanol (40:60) has been identified as a highly effective solvent for extracting this compound from Lysiphyllum strychnifolium stems[7][9].
-
Microwave Power: Higher microwave power can accelerate the extraction process; however, excessive power may lead to the degradation of thermolabile compounds like this compound[9][10]. An optimal power of 450 W was found to be effective for this compound extraction, providing a balance between efficiency and compound stability[7][9].
-
Extraction Cycles/Time: Increasing the number of extraction cycles or the duration of microwave irradiation can improve the yield, but a plateau is typically reached where further increases offer no significant benefit[9][10]. For L. strychnifolium stems, six extraction cycles were determined to be appropriate[9][12].
Quantitative Data Summary
The following tables summarize the quantitative results from the optimization of Microwave-Assisted Extraction of this compound from Lysiphyllum strychnifolium stems.
Table 1: Effect of Solvent Type on this compound Extraction Yield (Extraction Conditions: 300 W Microwave Power, 6 Cycles)
| Solvent | This compound Content in Solution (µg/mL) | Extraction Yield (% of Dry Powder) |
| Water:Methanol (40:60) | 675.31 ± 27.13 | 13.51% |
| Ethanol | 391.30 ± 5.07 | Not specified |
| Ethyl Acetate | 174.10 ± 20.08 | Not specified |
| Data sourced from a study on L. strychnifolium stems[9][12]. |
Table 2: Effect of Microwave Power on this compound Extraction Yield (Extraction Conditions: Water:Methanol (40:60) Solvent, 6 Cycles)
| Microwave Power (Watts) | This compound Content in Solution (µg/mL) | Extraction Yield (% of Dry Powder) |
| 300 W | 675.31 ± 27.13 | 13.51 ± 0.54% |
| 450 W | 757.54 ± 35.76 | 15.15 ± 0.72% |
| 600 W | 780.72 ± 26.01 | 15.61 ± 0.52% |
| Data sourced from a study on L. strychnifolium stems. The difference in yield between 450 W and 600 W was not statistically significant (p > 0.05)[9][12]. |
Table 3: Effect of Extraction Cycles on this compound Extraction Yield (Extraction Conditions: 450 W Microwave Power, Water:Methanol (40:60) Solvent)
| Number of Cycles | This compound Content in Solution (µg/mL) | Extraction Yield (% of Dry Powder) |
| 5 | ~700 | ~14.0% |
| 6 | ~760 | ~15.1% |
| 7 | ~770 | ~15.3% |
| 8 | ~775 | ~15.4% |
| Data approximated from graphical representations in a study on L. strychnifolium stems. The increase in this compound content beyond six cycles was not significant (p > 0.05)[9][12]. |
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted extraction of this compound from plant material, based on methodologies optimized for Lysiphyllum strychnifolium stems[7][9].
1. Materials and Equipment
-
Plant Material: Dried and powdered stems of Lysiphyllum strychnifolium or other this compound-containing plants.
-
Solvents: Methanol (HPLC grade), Ethanol (analytical grade), Ethyl Acetate (analytical grade), Acetonitrile (HPLC grade), Deionized Water.
-
Equipment:
-
Microwave extraction system.
-
Grinder/mill for powdering plant material.
-
Analytical balance.
-
Beakers and volumetric flasks.
-
Filtration apparatus (e.g., vacuum filtration with filter paper).
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
-
2. Plant Material Preparation Workflow
Caption: Workflow for preparing plant material for extraction.
3. Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Accurately weigh a specific amount of the dried plant powder (e.g., 10 g).
-
Solvent Addition: Place the powder into a microwave-safe extraction vessel (e.g., a 500 mL beaker) and add the extraction solvent. The optimal conditions identified are a 40:60 water:methanol mixture with a solid-to-liquid ratio of 1:20 (e.g., 200 mL solvent for 10 g powder)[9].
-
Microwave Irradiation: Place the vessel in the microwave extractor.
-
Extraction Cycles: Perform the extraction for a total of six cycles[9][12]. The duration of each cycle may vary depending on the instrument's programming.
-
Cooling: Allow the mixture to cool to room temperature after extraction.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under vacuum to remove the solvent, yielding the crude extract.
-
Storage: Store the dried crude extract in a desiccator until further analysis.
4. Analytical Protocol (HPLC)
The this compound content in the extract is quantified using High-Performance Liquid Chromatography (HPLC)[9].
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
HPLC Conditions (Example):
-
Quantification: Compare the peak area of this compound in the sample chromatogram with the calibration curve to determine its concentration.
This compound Extraction and Analysis Workflow
Caption: General workflow for MAE of this compound and subsequent HPLC analysis.
Application in Drug Development
This compound has demonstrated significant anti-inflammatory properties by suppressing the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced cells[4][13][14]. This effect is linked to its ability to modulate key signaling pathways.
Simplified Anti-Inflammatory Signaling Pathway of this compound
Caption: this compound inhibits inflammatory responses via MAPK and NF-κB pathways.[4][13][14]
References
- 1. Optimization of this compound Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of this compound extraction from the rhizome of Smilax glabra, and evaluation of its anti-inflammatory effect and probable underlying mechanism in lipopolysaccharide-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Smilax glabra Roxb. alleviates high-fat diet-induced metabolic dysfunction - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. acgpubs.org [acgpubs.org]
- 11. scite.ai [scite.ai]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Astilbin In Vitro Cell Culture: Application Notes and Protocols for RAW 264.7 and HUVEC Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of astilbin in vitro using RAW 264.7 murine macrophage and Human Umbilical Vein Endothelial Cell (HUVEC) lines. The following sections offer comprehensive methodologies for cell culture, key experimental assays, and a summary of this compound's observed effects, supported by signaling pathway and workflow diagrams.
Summary of this compound's In Vitro Effects
This compound, a dihydroflavonol glycoside, has demonstrated distinct biological activities in RAW 264.7 and HUVEC cell lines. In the inflammatory macrophage model using RAW 264.7 cells, this compound exhibits significant anti-inflammatory properties. Conversely, in HUVECs, it acts as a pro-angiogenic agent, promoting key processes in the formation of new blood vessels.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on RAW 264.7 and HUVEC cells as reported in recent studies.
Table 1: Effects of this compound on LPS-Induced RAW 264.7 Macrophages
| Parameter | Effective Concentration | Observed Effect | IC50 Value | Reference |
| Cell Viability | 10, 20, 40 µg/mL | No significant cytotoxicity observed at these concentrations. | Not Applicable | [1] |
| Nitric Oxide (NO) Production | 10, 20, 40 µg/mL | Significant dose-dependent suppression of NO production. | >100 µg/mL | [2][3] |
| Tumor Necrosis Factor-α (TNF-α) | 10, 20, 40 µg/mL | Significant dose-dependent suppression of TNF-α production. | No activity | [1][2][3] |
| Interleukin-6 (IL-6) | 10, 20, 40 µg/mL | No significant effect on IL-6 release or mRNA expression. | Not Applicable | [1][2] |
| Prostaglandin E2 (PGE2) Release | Not Specified | Potent inhibition of PGE2 release. | 43.5 µM | [3] |
| iNOS mRNA Expression | 10, 20, 40 µg/mL | Significant dose-dependent inhibition of iNOS mRNA. | Not Determined | [1] |
| TNF-α mRNA Expression | 10, 20, 40 µg/mL | Significant dose-dependent inhibition of TNF-α mRNA. | Not Determined | [1] |
Table 2: Effects of this compound on HUVECs
| Parameter | Effective Concentration | Observed Effect | Reference |
| Cell Viability (MTT Assay) | 50–200 μM | Dose-dependent increase in cell viability after 48 hours. | [4][5] |
| Cytotoxicity (LDH Assay) | 50–100 μM | No cytotoxic effects observed. | [4][5] |
| Cell Proliferation | 50–200 μM | Dose-dependent increase in cell numbers after 48 hours. | [4][5] |
| Cell Migration | 50–200 μM | Dose-dependent enhancement of cell migration. | [4] |
| Cell Invasion | 100–200 μM | Significant, dose-dependent enhancement of invasion ability. | [4] |
| Tube Formation | 50–200 μM | Promoted the formation of tube-like structures on Matrigel. | [4] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The diagrams below illustrate the signaling pathways modulated by this compound in both cell lines.
Caption: this compound's anti-inflammatory mechanism in RAW 264.7 cells.
Caption: this compound's pro-angiogenic signaling cascade in HUVECs.
Experimental Workflow
Caption: General experimental workflow for in vitro this compound studies.
Detailed Experimental Protocols
RAW 264.7 Cell Culture and Maintenance
This protocol details the standard procedure for culturing RAW 264.7 murine macrophages.
-
Cell Line: RAW 264.7 (murine macrophage-like).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with Phosphate-Buffered Saline (PBS).
-
Add fresh, pre-warmed growth medium.
-
Gently detach cells using a cell scraper.
-
Pipette the cell suspension up and down to create a single-cell suspension.
-
Split cells at a ratio of 1:3 to 1:6 into new culture flasks containing fresh growth medium.
-
Refresh the growth medium every 2-3 days.[6]
-
HUVEC Cell Culture and Maintenance
This protocol outlines the culture of Human Umbilical Vein Endothelial Cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Growth Medium: F-12K complete medium supplemented with 10% FBS, 100 µg/mL heparin, 30 µg/mL endothelial cell growth supplement (ECGS), and 1% penicillin-streptomycin.[4]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Flask Coating: Pre-coat tissue flasks with 0.1% gelatin.[4]
-
Subculturing:
-
Use cells at early passages (3-8) for all experiments.[4]
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add trypsin-EDTA and incubate briefly at 37°C to detach cells.
-
Neutralize trypsin with growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and seed into new pre-coated flasks.
-
Cell Viability and Cytotoxicity Assays
A. MTT Assay (for RAW 264.7 and HUVECs)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Seed cells (8 x 10³ cells/well for HUVECs; adjust for RAW 264.7) in a 96-well plate and allow them to attach overnight.[4]
-
For HUVECs, starve cells in low serum (0.5% FBS) F-12K media for 24 hours.[5] For RAW 264.7, replace with fresh complete medium.
-
Treat cells with various concentrations of this compound (e.g., 50–200 μM for HUVECs; 10-40 µg/mL for RAW 264.7) for the desired duration (e.g., 24-48 hours).[1][4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
B. LDH Cytotoxicity Assay (for HUVECs)
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Follow steps 1-3 from the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
Anti-inflammatory Assays (RAW 264.7)
A. Nitric Oxide (NO) Determination (Griess Assay)
This assay measures nitrite, a stable product of NO, in the culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (0.1 µg/mL) for 24 hours.[1]
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.
B. Cytokine Measurement (ELISA)
This protocol is for measuring the concentration of cytokines like TNF-α and IL-6.
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO determination protocol (adjust incubation time with LPS to 20 hours for TNF-α and IL-6).[1]
-
Collect the culture supernatants.
-
Determine the concentration of TNF-α or IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Pro-Angiogenic Assays (HUVECs)
A. Transwell Migration and Invasion Assays
These assays assess the ability of HUVECs to move across a porous membrane.
-
For the migration assay, pre-coat the top and bottom of Transwell inserts (8 µm pores) with 0.1% collagen. For the invasion assay, coat the upper side with Matrigel.[4]
-
Seed HUVECs (4 x 10⁴ cells/well) into the upper chamber in low serum medium.[4]
-
Add low serum medium containing different concentrations of this compound (50–200 μM) to the upper chamber. VEGF (20 ng/mL) can be used as a positive control.[4]
-
Incubate for a specified period (e.g., 12-24 hours).
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
B. Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
-
Coat the wells of a 48-well plate or a µ-slide with Matrigel and allow it to polymerize at 37°C for 30 minutes.[4]
-
Harvest HUVECs and resuspend them (5 x 10⁴ cells/mL) in low serum medium containing various concentrations of this compound (50–200 μM).[4]
-
Seed the cell suspension onto the Matrigel-coated surface.
-
Incubate for 4-6 hours at 37°C.[4]
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify tube formation by measuring parameters such as total tube length or number of branch points using imaging software.
Molecular Biology Assays
A. Western Blotting
This technique is used to detect specific proteins in a sample.
-
After treatment with this compound (and LPS for RAW 264.7), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-phospho-ERK1/2 for RAW 264.7; anti-phospho-PI3K, anti-phospho-Akt for HUVECs) overnight at 4°C.[1][4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
B. Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the expression levels of specific genes.
-
Following cell treatment, isolate total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers (e.g., for iNOS, TNF-α, IL-6) and a SYBR Green master mix.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of this compound Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Study of pro-angiogenic activity of this compound on human umbilical vein endothelial cells in vitro and zebrafish in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture of RAW264.7 cells [protocols.io]
Application Notes: Astilbin Administration in Rodent Models of Arthritis
Introduction
Astilbin, a dihydroflavonol glycoside isolated from the rhizome of plants such as Smilax glabra, has demonstrated significant therapeutic potential in preclinical rodent models of arthritis.[1][2][3] Its anti-inflammatory and immunomodulatory properties make it a compelling candidate for the development of novel treatments for autoimmune joint diseases like rheumatoid arthritis (RA) and for managing the inflammatory aspects of osteoarthritis (OA).[4][5] Studies in collagen-induced arthritis (CIA) and complete Freund's adjuvant (CFA)-induced arthritis models show that this compound can reduce clinical signs of the disease, such as paw swelling and arthritis scores, and protect against joint destruction.[2][3]
Mechanism of Action
The primary mechanism underlying this compound's anti-arthritic effects involves the modulation of key inflammatory signaling pathways. A substantial body of evidence points to the inhibition of the Toll-like receptor (TLR)-mediated NF-κB signaling pathway as a central mode of action.[3][6] this compound has been shown to suppress the protein activity of crucial downstream molecules, including MyD88, IKKβ, and the NF-κB p65 subunit.[3][6] This inhibition leads to a significant reduction in the transcription and secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are pivotal in the pathogenesis of arthritis.[3][5]
Furthermore, this compound has been found to selectively suppress lymphocyte function, reduce the production of nitric oxide (NO), and inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for cartilage degradation.[1][2] In osteoarthritis models, this compound protects chondrocytes and delays cartilage degeneration by inhibiting the TLR4/MD-2 axis and PI3K/AKT signaling pathways.[4][7]
Experimental Data Summary
The following tables summarize the quantitative data from studies administering this compound in various rodent models of arthritis.
Table 1: Effect of this compound on Clinical Scores and Paw Swelling
| Rodent Model | Species | This compound Dosage | Administration Route | Key Findings | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Mouse | Dose-dependent | Oral | Dose-dependently inhibited footpad swelling, arthritic incidence, and clinical scores. | [1][2] |
| Adjuvant-Induced Arthritis (AIA) | Rat | 5.3 mg/kg/day | Oral Gavage | Significantly reduced paw volume and joint damage in the hind paw. | [3] |
| Osteoarthritis (OA) | Rat | 3 mg/kg | Oral Gavage | Protected articular surface and reduced cartilage damage. | [8] |
| Acute Gouty Arthritis | Rat | Not specified | Not specified | Alleviated ankle joint swelling. | [9] |
Table 2: Effect of this compound on Inflammatory Cytokines and Mediators
| Rodent Model | Species | This compound Dosage | Parameter Measured | Result | Reference(s) |
| Adjuvant-Induced Arthritis (AIA) | Rat | 5.7 mg/kg/day | Serum TNF-α, IL-1β, IL-6 | Significant decrease compared to vehicle-treated rats. | [3] |
| Adjuvant-Induced Arthritis (AIA) | Rat | 5.7 mg/kg/day | Synovial TNF-α, IL-1β, IL-6 mRNA | Significant downregulation. | [3] |
| Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Serum TNF-α, IL-1β, IL-6, IL-17A, IFN-γ | Significantly inhibited. | [10] |
| Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Serum IL-10 | Enhanced. | [10] |
| Osteoarthritis (OA) | Rat | Not specified | Synovial IL-1β, TNF-α protein | Significantly inhibited. | [5] |
| Collagen-Induced Arthritis (CIA) | Mouse | Dose-dependent | Nitric Oxide (NO) Production | Suppressed dose-dependently in isolated spleen cells. | [1][2] |
| Collagen-Induced Arthritis (CIA) | Mouse | Dose-dependent | MMP-2 and MMP-9 Activity | Suppressed dose-dependently in isolated spleen cells. | [1][2] |
Protocols
The following are generalized protocols for inducing arthritis and administering this compound, based on methodologies reported in the literature.[2][3]
Protocol 1: this compound Treatment in a Rat Model of Complete Freund's Adjuvant (CFA)-Induced Arthritis
1. Animals:
-
Male Sprague-Dawley rats (180 ± 20 g).
-
House animals in a controlled environment (12h light/dark cycle, standard diet and water ad libitum).
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound powder
-
Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na)
-
Complete Freund's Adjuvant (CFA) containing 10 mg/ml Mycobacterium tuberculosis.
-
Oral gavage needles.
-
Calipers for paw measurement.
3. Experimental Procedure:
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats.
-
Induce adjuvant arthritis by injecting 0.1 mL of CFA (10 mg/mL) into the base of the tail.
-
-
Grouping (e.g., Day 7-10, upon signs of arthritis):
-
Randomly divide rats into groups (n=10 per group):
-
Control Group: No CFA injection, receives vehicle orally.
-
Model Group (AIA): CFA injection, receives vehicle (0.5% CMC-Na) orally.
-
This compound Group: CFA injection, receives this compound (e.g., 5.7 mg/kg) in vehicle orally.
-
Positive Control Group (Optional): CFA injection, receives a standard anti-arthritic drug like Leflunomide (e.g., 2.3 mg/kg).
-
-
-
Treatment (e.g., Days 10-31):
-
Administer this compound or vehicle daily via oral gavage for a period of 21 days.
-
-
Outcome Measures:
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer or caliper at regular intervals (e.g., every 3-4 days).
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.
-
Body Weight: Monitor body weight throughout the study.
-
-
Terminal Procedures (e.g., Day 32):
-
Anesthetize and euthanize the animals.
-
Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis (ELISA).
-
Tissue Collection: Harvest knee synovium for Western blot (protein expression of NF-κB pathway components) and qRT-PCR (mRNA expression of cytokines).[3] Collect hind paws for histological examination (H&E staining) to assess inflammatory cell infiltration and joint damage.[3]
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating this compound in a CFA-induced arthritis rat model.
Caption: this compound's inhibitory mechanism on the TLR/NF-κB signaling pathway in arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses collagen-induced arthritis via the dysfunction of lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound influences the progression of osteoarthritis in rats by down-regulation of PGE-2 expression via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents osteoarthritis development through the TLR4/MD‐2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound influences the progression of osteoarthritis in rats by down-regulation of PGE-2 expression via the NF-κB pathway - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel combination of this compound and low-dose methotrexate respectively targeting A2AAR and its ligand adenosine for the treatment of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Inhibition by Astilbin using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astilbin, a dihydroflavonol glycoside found in plants such as Astilbe chinensis and Smilax glabra, has demonstrated significant anti-inflammatory properties.[1][2][3] Its mechanism of action involves the modulation of key inflammatory signaling pathways, leading to the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[3][4][5] This document provides detailed protocols for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on cytokine production in in vitro models, along with a summary of its impact on relevant signaling pathways.
Data Presentation: Quantitative Inhibition of Cytokines by this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of major pro-inflammatory cytokines in Lipopolysaccharide (LPS)-stimulated cells. These studies typically utilize macrophage cell lines like RAW264.7 or primary cells.
Table 1: Effect of this compound on TNF-α Production
| Cell Line | Stimulant | This compound Concentration | % Inhibition of TNF-α | Reference |
| RAW264.7 | LPS | 10 µg/mL | Significant Suppression | [6] |
| RAW264.7 | LPS | 40 µg/mL | Significant Suppression | [6] |
| CD4+ T cells | - | Various doses | Efficiently suppressed | [3][4] |
| MRL/lpr mice sera | - | 10, 20, 40 mg/kg | Dose-dependent reduction | [2] |
Table 2: Effect of this compound on IL-6 Production
| Cell Line | Stimulant | This compound Concentration | % Inhibition of IL-6 | Reference |
| RAW264.7 | LPS | 40 µg/mL | Significant Inhibition | [6] |
| HaCaT cells | IL-17 | Dose-dependent | Suppressed release | [7][8] |
| MRL/lpr mice sera | - | 10, 20, 40 mg/kg | Dose-dependent reduction | [2] |
| BALB/c mice | Imiquimod | 25, 50 mg/kg | Ameliorated elevations | [9] |
Table 3: Effect of this compound on IL-1β Production
| Cell Line | Stimulant | This compound Concentration | % Inhibition of IL-1β | Reference |
| HaCaT cells | IL-17 | Dose-dependent | Suppressed release | [7][8] |
| MRL/lpr mice sera | - | 10, 20, 40 mg/kg | Dose-dependent reduction | [2] |
| Rat Model of OA | Papain-induced | - | Significantly inhibited protein expression | [5] |
Experimental Protocols
This section outlines the detailed methodology for assessing the inhibitory effect of this compound on cytokine production in cell culture.
1. Cell Culture and Treatment Protocol
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.[6] Other relevant cell types include primary macrophages, dendritic cells, or specific disease model cells like HaCaT keratinocytes.[7][8]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 24-well or 96-well plates at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours before stimulation.
-
-
Inflammatory Stimulation:
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium.[6]
-
For other models, different stimulants like IL-17 can be used.[7][8]
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS alone.
-
-
Incubation: Incubate the treated cells for a specified period, typically 18-24 hours, to allow for cytokine production and secretion into the culture supernatant.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants. Store the supernatants at -80°C until analysis.
2. ELISA Protocol for Cytokine Quantification
This protocol describes a general sandwich ELISA procedure. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
Collected cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
-
-
Procedure:
-
Coating: Coat a 96-well microplate with the capture antibody specific for the target cytokine. Incubate overnight at 4°C. (Note: Most commercial kits come with pre-coated plates).
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add diluted standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate solution to each well. A blue color will develop. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve.
-
Calculate the percentage of cytokine inhibition by this compound compared to the LPS-only control.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting multiple intracellular signaling pathways that are crucial for the production of pro-inflammatory cytokines.
References
- 1. This compound protects from sepsis-induced cardiac injury through the NRF2/HO-1 and TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 5. This compound-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of this compound Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Western Blot Analysis of Astilbin-Treated Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astilbin, a natural flavonoid compound, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and antioxidant properties.[1][2] Found in various medicinal plants like Smilax glabrae, it is being investigated for its therapeutic potential in a range of conditions, including inflammatory diseases and cancer.[1][3] Western blot analysis is a crucial immunodetection technique used to investigate the molecular mechanisms underlying this compound's effects. By quantifying changes in the expression levels of specific proteins in this compound-treated cell lysates, researchers can elucidate its impact on critical cellular signaling pathways. This document provides detailed application notes summarizing key findings and a comprehensive protocol for performing western blot analysis on cell lysates following this compound treatment.
Application Notes: Documented Effects of this compound on Protein Expression
This compound modulates several key signaling pathways by altering the expression or phosphorylation status of critical regulatory proteins. The following tables summarize quantitative data from western blot analyses in various cell models and treatment conditions.
Table 1: this compound's Effect on Inflammatory and Related Signaling Pathways
| Cell Type | Stimulus | Target Protein(s) | Observed Effect of this compound Treatment | Reference(s) |
| Human OA Chondrocytes | Lipopolysaccharide (LPS) | MyD88, IRAK-1, TRAF-6 | Downregulation | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Mitogen-Activated Protein Kinase (MAPK) | Inhibition of activation | [3] |
| Endometrial Epithelial Cells (EECs) | Lipopolysaccharide (LPS) | PPAR-γ | Upregulation | [4] |
| Endometrial Epithelial Cells (EECs) | Lipopolysaccharide (LPS) | TLR4, IL-6R, MyD88, p-NF-κB p65, p-JAK2, p-STAT3 | Downregulation | [4] |
| BALB/c Mouse Skin | Imiquimod (IMQ) | p-STAT3, p-JAK3 | Downregulation | [5] |
| BALB/c Mouse Skin | Imiquimod (IMQ) | SOCS3 | Upregulation | [5] |
| CD4+ T Cells | IL-12 or α-CD3/α-CD28 | SOCS3, PTEN, PPARγ | Upregulation | [6][7] |
| CD4+ T Cells | IL-12 or α-CD3/α-CD28 | p-STAT3, p-Akt, p-NF-κB p65, p-p38 | Downregulation | [6][7] |
Table 2: this compound's Effect on Ferroptosis and Cell Proliferation Pathways
| Cell Type | Stimulus | Target Protein(s) | Observed Effect of this compound Treatment | Reference(s) |
| HaCaT Keratinocytes | Interleukin-17 (IL-17) | GPX4, SLC7A11 (Anti-ferroptotic) | Downregulation (in combination with C-176) | [8][9] |
| HaCaT Keratinocytes | Interleukin-17 (IL-17) | ACSL4, p53, TFR1 (Pro-ferroptotic) | Upregulation (in combination with C-176) | [8][9] |
| HaCaT Keratinocytes | Interleukin-17 (IL-17) | cGAS, STING, p-STING, p-IRF3, IFN-β | Downregulation | [8] |
| MLE-12 Lung Epithelial Cells | Lipopolysaccharide (LPS) | GPX4, xCT, Nrf2, HO-1 | Upregulation | [10] |
| Oral Cancer Cells (YD10B, Ca9-22) | None | E-cadherin | Upregulation | [11] |
| Oral Cancer Cells (YD10B, Ca9-22) | None | N-cadherin, Vimentin | Downregulation | [11] |
| Triple-Negative Breast Cancer (TNBC) Cells | None | p-JAK2, p-STAT3, MMP2 | Downregulation | [12] |
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways modulated by this compound.
Caption: A typical workflow for western blot analysis of this compound-treated cells.
Caption: this compound inhibits the LPS-induced TLR4/NF-κB inflammatory pathway.[1]
Caption: this compound upregulates PPARγ and SOCS3 to inhibit JAK/STAT signaling.[4][7]
Detailed Experimental Protocols
This section provides a generalized yet detailed protocol for the western blot analysis of protein expression in cell lysates following treatment with this compound. This protocol should be optimized for specific cell lines and target proteins.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., HaCaT, HUVECs, MLE-12) into 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.[9][13]
-
Cell Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Starvation (Optional): For studies involving growth factors or serum-inducible pathways, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture media to the desired final concentrations (e.g., 10, 20, 40, 80 µg/mL). Remove the old media and add the this compound-containing media to the cells. Incubate for a predetermined time (e.g., 2 to 24 hours).[6][7]
-
Stimulation (if applicable): Following this compound pre-treatment, add the stimulus (e.g., 1 µg/mL LPS) directly to the media for the specified duration (e.g., 30 minutes to 6 hours).[3][4]
-
Control Groups: Always include appropriate controls:
-
Untreated Control: Cells grown in regular media.
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the highest this compound dose.
-
Stimulus-Only Control: Cells treated with the stimulus but not this compound.
-
Protocol 2: Cell Lysate Preparation and Protein Quantification
-
Cell Washing: After treatment, place the culture dishes on ice. Aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[14][15]
-
Lysis: Add an appropriate volume of ice-cold RIPA Lysis Buffer (e.g., 150 µL for a 6-well plate) containing protease and phosphatase inhibitors.[8][16]
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[16]
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to shear DNA and reduce viscosity.[14][15]
-
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C to pellet cell debris.[8][16]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.[15]
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute each sample with 4X Laemmli sample buffer to a final concentration of 1X. Ensure each sample contains an equal amount of total protein (e.g., 20-30 µg).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[14][17]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[17] Confirm transfer efficiency by staining the membrane with Ponceau S solution.[16]
-
Blocking: Wash the membrane with 1X Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[16][17]
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[14][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1-2 hours at room temperature.[13][17]
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[17]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to correct for variations in protein loading.
References
- 1. This compound prevents osteoarthritis development through the TLR4/MD‐2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound alleviates LPS-induced ARDS by suppressing MAPK signaling pathway and protecting pulmonary endothelial glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Smilax china L. remarkably inhibits LPS-induced endometritis in rats via blocking positive feedback between TLR4 and IL-6R signalling pathways in a PPAR-γ-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 8. This compound Alleviates IL-17-Induced Hyperproliferation and Inflammation in HaCaT Cells via Inhibiting Ferroptosis Through the cGAS-STING Pathway [mdpi.com]
- 9. This compound Alleviates IL-17-Induced Hyperproliferation and Inflammation in HaCaT Cells via Inhibiting Ferroptosis Through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silibinin Anticancer Effects Through the Modulation of the Tumor Immune Microenvironment in Triple-Negative Breast Cancer [mdpi.com]
- 13. 7tmantibodies.com [7tmantibodies.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Unveiling Molecular Interactions: Application Notes and Protocols for Astilbin Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Astilbin with its target proteins. This compound, a natural flavonoid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] Understanding its interactions at a molecular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Application Notes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and mode of action of a small molecule ligand, such as this compound, with its protein target.
Recent studies have employed molecular docking to investigate the interaction of this compound with several key proteins, revealing insights into its bioactivities. For instance, docking studies have elucidated the binding of this compound to Cytochrome P450 1B1 (CYP1B1), suggesting a direct interaction that may contribute to its anti-inflammatory and immunosuppressive effects.[1][4] Furthermore, its binding to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), has been characterized, providing crucial information about its pharmacokinetic profile.[5][6][7][8][9][10]
Quantitative Data Summary
The following table summarizes the key quantitative data from molecular docking studies of this compound with various target proteins. This data is essential for comparing binding affinities and understanding the stability of the this compound-protein complexes.
| Target Protein | Ligand | Software | Binding Energy (kcal/mol) | Dissociation Constant (K D ) (μM) | Key Interacting Residues | Reference |
| Cytochrome P450 1B1 (CYP1B1) | This compound | AutoDock Vina 4.2 | -6.4 | 18.2 | Glu229, Gln340, Pro195, Val198, Arg222, Arg194, Lys512 | [4] |
| Human Serum Albumin (HSA) | This compound | AutoDock Vina | -8.1 | - | GLU-153, ARG-257, HIS-288, ALA-291, GLU-292, ASP-451, TRP-214, LYS-195, LYS-199, GLN-196, HIS-242, TYR-150 | [5][11] |
| Bovine Serum Albumin (BSA) | This compound | - | - | - | Site I (sub-domain IIA) | [6][7] |
| Cytochrome P450 2D6 (CYP2D6) | This compound | - | Strongest binding compared to isothis compound and neothis compound | - | - | [12] |
| HTLV-1 Capsid Protein | This compound Derivatives | - | Notable binding affinity | - | - | [13] |
| HTLV-1 Protease | This compound Derivatives | - | High binding affinity | - | - | [13] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.
Protocol 1: Molecular Docking of this compound with a Target Protein
1. Preparation of the Ligand (this compound)
-
Objective: To obtain a 3D structure of this compound and prepare it for docking.
-
Procedure:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 5318518) in SDF or MOL2 format.
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to check the structure for correctness, including bond orders and hybridization states.
-
Convert the structure to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools (ADT). During this conversion, polar hydrogens will be added, and Gasteiger charges will be computed. Torsional degrees of freedom will also be defined.
-
2. Preparation of the Target Protein
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Use a molecular visualization tool (e.g., PyMOL, UCSF Chimera) to inspect the protein structure. Remove any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding site.
-
If the crystal structure contains multiple chains, select the chain that is most relevant for the docking study.
-
Use AutoDock Tools to prepare the protein for docking. This involves adding polar hydrogens, assigning Kollman charges, and merging non-polar hydrogens.
-
Save the prepared protein structure in the PDBQT format.
-
3. Grid Box Generation
-
Objective: To define the search space for the docking simulation on the target protein.
-
Procedure:
-
Identify the binding site of the target protein. This can be based on the location of a co-crystallized ligand in the experimental structure or through literature review.
-
Using AutoDock Tools, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.
-
Set the grid spacing to a default value of 0.375 Å.
-
Save the grid parameter file.
-
4. Molecular Docking Simulation
-
Objective: To run the docking simulation using AutoDock Vina.
-
Procedure:
-
Create a configuration file that specifies the paths to the prepared ligand (PDBQT), the prepared protein (PDBQT), the grid parameter file, and the output file.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation and generate an output file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol).
-
5. Analysis of Docking Results
-
Objective: To analyze the docking results and identify the most probable binding mode.
-
Procedure:
-
Visualize the output file using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
-
Analyze the predicted binding poses of this compound within the protein's binding site.
-
Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for molecular docking of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: A PROMISING UNEXPLORED COMPOUND WITH MULTIDIMENSIONAL MEDICINAL AND HEALTH BENEFITS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 5. Molecular Insight into the Binding of this compound with Human Serum Albumin and Its Effect on Antioxidant Characteristics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the binding interaction of this compound with bovine serum albumin: a spectroscopic study in combination with molecular docking technology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13272G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing the binding interaction of this compound with bovine serum albumin: a spectroscopic study in combination with molecular docking technology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Molecular Insight into the Binding of this compound with Human Serum Albumin and Its Effect on Antioxidant Characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Interaction study of this compound, isothis compound and neothis compound toward CYP2D6 by multi-spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel computational and drug design strategies for the inhibition of human T-cell leukemia virus 1-associated lymphoma by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS for the Identification and Quantification of Astilbin and its Metabolites in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astilbin, a dihydroflavonol glycoside found in several medicinal plants such as Smilax glabra Roxb., has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects.[1] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, evaluating its pharmacokinetic profile, and ensuring its safety and efficacy in drug development. This application note provides a detailed protocol for the identification and quantification of this compound and its metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Profile of this compound
This compound undergoes extensive metabolism in vivo, leading to a variety of phase I and phase II metabolites. The primary metabolic pathways include methylation, deglycosylation, hydroxylation, dehydrogenation, glucuronidation, and sulfation.[2] A comprehensive study in rats identified as many as 71 metabolites in plasma, urine, and feces.[2] The major metabolite often reported is 3'-O-methylthis compound.[3] Additionally, intestinal microflora can metabolize this compound to its aglycone, taxifolin, and further to other products like quercetin and eriodictyol.[4]
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites in plasma is depicted below. It involves plasma sample collection, sample preparation to remove proteins and interfering substances, separation of the analytes by liquid chromatography, and detection and quantification by tandem mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Identification of this compound Metabolites in Rats Based on Multiple Metabolite Templates Combined with UHPLC-Q-Exactive Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of an LC-ESI-MS method for simultaneous determination of this compound and its major metabolite 3'-O-methylthis compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound metabolites produced by human intestinal bacteria using UPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Astilbin Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astilbin, a flavonoid compound, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] However, its clinical application is often hindered by poor water solubility and low bioavailability.[4][5] To overcome these limitations, encapsulation of this compound into nanoparticle delivery systems has emerged as a promising strategy. This approach aims to enhance its stability, improve its pharmacokinetic profile, and ultimately increase its therapeutic efficacy.
These application notes provide a comprehensive overview of an this compound nanoparticle formulation utilizing a zein-caseinate composite, prepared via the antisolvent precipitation method. Detailed protocols for the preparation, characterization, and evaluation of these nanoparticles are presented to guide researchers in their drug delivery studies.
Data Presentation
The following table summarizes the key quantitative data for an optimized this compound-zein-caseinate nanoparticle formulation.
| Parameter | Value | Method of Measurement | Reference |
| Particle Size (Diameter) | 152.9 nm | Dynamic Light Scattering (DLS) | [6][7] |
| Zeta Potential | -40.43 mV | Dynamic Light Scattering (DLS) | [6][7] |
| Encapsulation Efficiency | 80.1% | High-Performance Liquid Chromatography (HPLC) | [6][7] |
| Loading Efficiency | 21.8% | High-Performance Liquid Chromatography (HPLC) | [6][7] |
| Polydispersity Index (PDI) | 0.137 ± 0.014 | Dynamic Light Scattering (DLS) | [8] |
| Absolute Bioavailability (in rats) | 4.40% (vs. 0.32% for free this compound) | Pharmacokinetic Study | [6][7] |
Experimental Protocols
Preparation of this compound-Zein-Caseinate Nanoparticles
This protocol describes the fabrication of this compound-loaded zein-caseinate nanoparticles using the antisolvent precipitation method.[6][7]
Materials:
-
This compound
-
Zein
-
Sodium Caseinate
-
Ethanol (70%)
-
Deionized Water
-
Magnetic Stirrer
Procedure:
-
Prepare the organic phase by dissolving this compound and zein in 70% ethanol. A common mass ratio to start with is 1:1 (e.g., 100 mg of each in 10 mL of 70% ethanol).[7]
-
Prepare the aqueous phase, which is deionized water.
-
With continuous magnetic stirring (e.g., 1000 rpm), add the organic phase dropwise into the aqueous phase. The volume ratio of the organic to aqueous phase can be optimized, for example, 1:2 (10 mL organic phase into 20 mL aqueous phase).[7]
-
Continue stirring for a specified period (e.g., 10-15 minutes) to allow for the self-assembly of the nanoparticles.
-
For stabilization, a sodium caseinate solution can be added to the nanoparticle suspension, or the nanoparticles can be formed in a dilute sodium caseinate solution. An optimal mass ratio of this compound:zein:sodium caseinate has been reported as 1:1:2.[6][7]
-
The resulting nanoparticle suspension can be used for further analysis or lyophilized for long-term storage.
Figure 1: Workflow for the preparation of this compound-zein-caseinate nanoparticles.
Characterization of this compound Nanoparticles
A thorough characterization is crucial to ensure the quality and performance of the nanoparticles.[9][10]
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values.
-
b. Morphology:
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[11]
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a metal stub (for SEM).
-
Allow the sample to air dry or use a critical point dryer.
-
For SEM, coat the sample with a thin layer of a conductive material (e.g., gold).
-
Image the nanoparticles under the microscope to observe their shape and surface morphology.
-
c. Encapsulation Efficiency (EE) and Loading Capacity (LC):
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated this compound from the nanoparticle suspension by centrifugation.
-
Measure the concentration of free this compound in the supernatant using a validated HPLC method.
-
Calculate EE and LC using the following formulas:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
LC (%) = [(Total this compound - Free this compound) / Total Weight of Nanoparticles] x 100
-
-
d. Physical State of this compound:
-
Methods: X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).[6][7]
-
Procedure:
-
XRD: Analyze the lyophilized nanoparticle powder to determine if the encapsulated this compound is in a crystalline or amorphous state. The absence of sharp peaks corresponding to crystalline this compound indicates an amorphous state.[6][7]
-
DSC: Heat the lyophilized nanoparticles and free this compound separately in a DSC instrument. The disappearance of the endothermic melting peak of this compound in the nanoparticle formulation suggests its amorphous or molecularly dispersed state within the nanoparticle matrix.[6][7]
-
In Vitro Evaluation
a. In Vitro Drug Release:
-
Method: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the this compound nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., simulated gastric fluid or simulated intestinal fluid) maintained at 37°C with constant stirring.[6][7]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the aliquots using HPLC.
-
Plot the cumulative release of this compound as a function of time.
-
b. Cellular Uptake:
-
Method: Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry.[9]
-
Procedure:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies) in appropriate cell culture plates.
-
Incubate the cells with fluorescently labeled this compound nanoparticles for various time points.
-
For CLSM, wash the cells, fix them, and stain the nuclei (e.g., with DAPI). Observe the cellular internalization of the nanoparticles using a confocal microscope.
-
For flow cytometry, wash the cells and detach them. Analyze the fluorescence intensity of the cell population to quantify nanoparticle uptake.
-
c. Cytotoxicity Assay:
-
Method: MTT or MTS Assay.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound nanoparticles, and blank nanoparticles for a specified duration (e.g., 24 or 48 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
In Vivo Evaluation
a. Pharmacokinetic Study:
-
Method: Animal modeling (e.g., rats).[13]
-
Procedure:
-
Administer free this compound and this compound nanoparticles to different groups of animals via the desired route (e.g., oral gavage).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
-
b. Efficacy Study:
-
Method: Disease-specific animal model.
-
Procedure:
-
Induce the disease model in the animals (e.g., LPS-induced inflammation).
-
Treat the animals with free this compound, this compound nanoparticles, or a vehicle control.
-
Monitor the therapeutic efficacy by measuring relevant biomarkers or clinical signs of the disease.
-
At the end of the study, collect tissues for histological analysis or to measure drug concentration.
-
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and other cellular processes. Understanding these pathways is crucial for elucidating the mechanism of action of this compound nanoparticles.
Figure 2: Key signaling pathways modulated by this compound.
This compound has been reported to inhibit inflammatory responses by suppressing the TLR4/MyD88/NF-κB and MAPK signaling pathways.[14][15] It can also alleviate inflammation by inhibiting the cGAS-STING pathway.[16] In the context of neurological disorders, this compound has shown antidepressant-like effects through the activation of the BDNF signaling pathway.[1][2] Furthermore, it influences cell survival and proliferation through the PI3K/Akt pathway and modulates oxidative stress via the GSK3β-Nrf2 pathway.[3][14] The enhanced delivery of this compound via nanoparticles is expected to potentiate its effects on these signaling cascades.
References
- 1. Antidepressant Activity of this compound: Involvement of Monoaminergic Neurotransmitters and BDNF Signal Pathway [jstage.jst.go.jp]
- 2. Antidepressant activity of this compound: involvement of monoaminergic neurotransmitters and BDNF signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Transdermal Delivery System in this compound Microemulsion with Improved Stability and Anti-psoriatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement of this compound in Rats through Zein-Caseinate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Preparation of this compound amorphous nanosuspension and its in vitro evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanocomposix.com [nanocomposix.com]
- 12. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound Alleviates IL-17-Induced Hyperproliferation and Inflammation in HaCaT Cells via Inhibiting Ferroptosis Through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Astilbiln's Poor Water Solubility in In Vitro Assays
For researchers, scientists, and drug development professionals, the poor water solubility of astilbin presents a significant hurdle in conducting accurate and reproducible in vitro assays. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution in my cell culture media?
This compound is a hydrophobic molecule with inherently low water solubility.[1][2][3][4] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous cell culture medium, the this compound can quickly become supersaturated and precipitate out of solution. This is a common issue that can lead to inaccurate experimental results.[5][6]
Q2: What are the recommended methods to improve this compound's water solubility for in vitro assays?
Several methods have been successfully employed to enhance the aqueous solubility of this compound. The most common and effective approaches include:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve the this compound before further dilution in aqueous media is a standard practice.[1][7]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its water solubility.[8][9][10][11][12][13] Methyl-β-cyclodextrin (M-β-CD) has shown particular promise.[9][13]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from zein, can improve its dispersibility and stability in aqueous solutions.[14][15][16][17]
-
Solid Dispersions: Creating solid dispersions of this compound with carriers like PVP K30 and surfactants such as Tween 80 can enhance its dissolution rate and solubility.[18][19][20]
Q3: How much can these methods improve this compound's solubility?
The degree of solubility enhancement varies depending on the method used. Below is a summary of reported quantitative data:
| Method | Carrier/System | Fold Increase/Final Concentration | Reference |
| Cyclodextrin Complexation | β-cyclodextrin microcapsules | 122.1-fold increase | [8][10] |
| Cyclodextrin Complexation | Methyl-β-cyclodextrin (M-β-CD) | >43 mg/mL | [9][13] |
| Published Water Solubility | Water at 25°C | 132.72 µg/mL | [2][3] |
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture wells after adding this compound.
-
Inconsistent or non-reproducible results in cell viability or other assays.
Possible Causes:
-
High Final Concentration of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high, leading to solvent-induced precipitation or cytotoxicity.
-
Supersaturation: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium.
-
Interaction with Media Components: this compound may interact with components in the serum or media, leading to precipitation.[5][6][21][22]
-
Temperature and pH Instability: Changes in temperature or pH can affect the stability and solubility of this compound.[17][23] this compound is known to be unstable in alkaline conditions.[2][10]
Solutions:
| Solution | Detailed Steps |
| Optimize Solvent Concentration | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO.[1][7] 2. When preparing the final working solution, ensure the final DMSO concentration in the cell culture medium is typically ≤ 0.5% to avoid solvent toxicity and precipitation.[24] 3. Perform a vehicle control experiment with the same final DMSO concentration to assess any solvent-related effects. |
| Utilize Cyclodextrins | 1. Prepare an this compound-cyclodextrin inclusion complex. This can be done by co-grinding or freeze-drying.[8][9] 2. Dissolve the complex in water or directly in the cell culture medium. 3. The complexed this compound will have a significantly higher aqueous solubility. |
| Prepare Nanoparticle Suspensions | 1. Synthesize this compound-loaded nanoparticles using methods like the antisolvent precipitation technique with stabilizers.[15][25] 2. Resuspend the nanoparticles in the cell culture medium. 3. The nanoparticle formulation should provide a stable dispersion of this compound in the aqueous environment. |
| Use Solid Dispersions | 1. Prepare a solid dispersion of this compound with a suitable carrier (e.g., PVP K30) and surfactant (e.g., Tween 80).[18] 2. Dissolve the solid dispersion in the cell culture medium. This formulation is designed to improve the dissolution rate and apparent solubility. |
| Control Experimental Conditions | 1. Prepare fresh this compound solutions for each experiment. 2. Maintain a stable pH, avoiding alkaline conditions where this compound is less stable.[2][10] The addition of a small amount of acetic acid can help stabilize this compound solutions.[2][23] 3. Ensure thorough mixing upon dilution of the stock solution into the media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weigh out the desired amount of this compound powder.
-
Add pure, anhydrous DMSO to achieve a high concentration stock solution (e.g., 100 mg/mL).[1]
-
Use sonication or gentle warming to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for a Cell Viability (MTT) Assay with this compound
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration but no this compound) and a negative control (medium only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[26][27][28][29][30]
-
After incubation, add a solubilization solution (e.g., 100 µL of DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[27][29]
-
Shake the plate for 15 minutes to ensure complete dissolution.[28]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[28][29]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vitro assays.
Caption: Key signaling pathways modulated by this compound in various in vitro models.
Caption: General experimental workflow for in vitro assays using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aqueous solubility and stability enhancement of this compound through complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyclodextrinnews.com [cyclodextrinnews.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced solubility, stability, and bioavailability of this compound via inclusion complexes formation with methyl-β-cyclodextrin | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. cyclodextrinnews.com [cyclodextrinnews.com]
- 14. In vivo and in vitro comparison of three this compound encapsulated zein nanoparticles with different outer shells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Encapsulation of this compound in zein nanoparticles with fructo-oligosaccharides and caseinate as costabilizers: Formation, stability, bioavailability, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The natural source, physicochemical properties, biological activities and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PVP and surfactant combined carrier as an effective absorption enhancer of poorly soluble this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Preparation of this compound amorphous nanosuspension and its in vitro evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. cyrusbio.com.tw [cyrusbio.com.tw]
- 29. protocols.io [protocols.io]
- 30. This compound Alleviates IL-17-Induced Hyperproliferation and Inflammation in HaCaT Cells via Inhibiting Ferroptosis Through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Astilbin Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) for overcoming the low oral bioavailability of Astilbin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to several factors:
-
Poor aqueous solubility: this compound has low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Low membrane permeability: Its molecular structure hinders efficient passage across the intestinal epithelial cell membrane.
-
Extensive first-pass metabolism: this compound is subject to significant metabolism in the liver and intestines, primarily through glucuronidation and sulfation, which converts it into inactive metabolites before it can reach systemic circulation.
-
Efflux by transporters: It is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of intestinal cells back into the GI lumen.
Q2: What are the most common strategies being investigated to improve the oral bioavailability of this compound?
A2: The main strategies focus on addressing the causes of poor absorption and include:
-
Lipid-Based Nanoformulations: Encapsulating this compound in systems like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance its solubility, protect it from degradation, and facilitate transport across the intestinal mucosa.
-
Phospholipid Complexes: Forming a complex between this compound and phospholipids can significantly improve its lipophilicity and membrane permeability.
-
Co-administration with Bio-enhancers: Using inhibitors of metabolic enzymes (e.g., piperine for CYP450) or efflux pumps can reduce first-pass metabolism and increase intestinal residence time.
Troubleshooting Guides
Problem 1: Low and variable drug loading in my lipid-based nanoparticle formulation.
-
Possible Cause 1: Poor solubility in the lipid matrix.
-
Troubleshooting Tip: Screen various solid and liquid lipids to find a matrix where this compound has higher solubility. Consider using a combination of lipids. The use of lipids like glyceryl monostearate and liquid lipids such as oleic acid has been shown to be effective for creating nanostructured lipid carriers (NLCs).
-
-
Possible Cause 2: Premature drug crystallization during formulation.
-
Troubleshooting Tip: Optimize the homogenization and ultrasonication process. Ensure the temperature of the aqueous and oil phases are appropriately controlled (typically 5-10°C above the melting point of the solid lipid) to prevent premature crystallization.
-
-
Possible Cause 3: Inefficient surfactant.
-
Troubleshooting Tip: The choice and concentration of surfactant are critical. A combination of surfactants, such as Tween 80 and Span 80, can improve the stability and encapsulation efficiency of the formulation. Experiment with different surfactant ratios to find the optimal balance.
-
Problem 2: The pharmacokinetic profile in rats shows a "double peak" phenomenon.
-
Possible Cause 1: Enterohepatic recirculation.
-
Troubleshooting Tip: The double peak phenomenon is often linked to the reabsorption of metabolites (like glucuronides) that are excreted in the bile and then deconjugated by gut microflora back to the parent drug. To confirm this, you can cannulate the bile duct in a subset of animals to prevent the re-entry of bile into the intestine and observe if the second peak disappears.
-
-
Possible Cause 2: Site-specific absorption.
-
Troubleshooting Tip: this compound may have differential absorption rates in different segments of the GI tract (e.g., stomach vs. small intestine). A formulation that releases the drug at different points could lead to two distinct absorption peaks.
-
Problem 3: Plasma concentrations of this compound are below the limit of quantification (LOQ) in my pilot animal study.
-
Possible Cause 1: Insufficient dose.
-
Troubleshooting Tip: While keeping the dose within a therapeutically relevant range, you may need to administer a higher dose in initial studies to ensure plasma concentrations are detectable. Review literature for doses used in similar animal models.
-
-
Possible Cause 2: Rapid metabolism and elimination.
-
Troubleshooting Tip: The formulation is not adequately protecting the drug. Consider developing a formulation that offers better protection against first-pass metabolism, such as a phospholipid complex or a nanoformulation that promotes lymphatic transport. Co-administration with a metabolic inhibitor could also be a viable strategy.
-
-
Possible Cause 3: Analytical method lacks sensitivity.
-
Troubleshooting Tip: Optimize your bioanalytical method (e.g., LC-MS/MS). Ensure proper sample clean-up (e.g., solid-phase extraction) to remove interfering substances. Check ionization efficiency and fragmentation patterns to maximize sensitivity.
-
Quantitative Data Summary
The tables below summarize pharmacokinetic parameters from animal studies using different bioavailability enhancement strategies for this compound.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 50 | 12.5 ± 2.8 | 0.25 | 32.8 ± 5.6 | 100 | |
| This compound-Phospholipid Complex | 50 | 101.9 ± 11.5 | 0.5 | 457.2 ± 55.4 | 1394 | |
| This compound Suspension | 100 | 28.3 ± 5.2 | 0.33 ± 0.14 | 55.2 ± 11.8 | 100 | |
| This compound-NLCs | 100 | 185.2 ± 35.4 | 1.17 ± 0.29 | 1013.7 ± 189.5 | 1836 | |
| This compound Suspension | 50 | 11.3 ± 2.1 | 0.25 | 30.7 ± 5.2 | 100 | |
| This compound-Phospholipid Complex | 50 | 98.6 ± 10.7 | 0.5 | 449.8 ± 51.3 | 1465 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; NLCs: Nanostructured Lipid Carriers.
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex (APC)
This protocol is based on the solvent evaporation method described in the literature.
-
Dissolution: Dissolve this compound and soybean phospholipid (e.g., Soya phosphatidylcholine) in a 1:2 molar ratio in a sufficient volume of anhydrous ethanol.
-
Reaction: Transfer the solution to a round-bottom flask and reflux at 60°C for 2 hours with constant magnetic stirring.
-
Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator until a thin film or solid residue is formed.
-
Hydration & Collection: Dry the residue in a vacuum desiccator for 24 hours to remove any residual solvent. The resulting solid is the this compound-phospholipid complex.
-
Characterization: Confirm the formation of the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier Transform Infrared (FTIR) spectroscopy.
Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol uses the high-pressure homogenization method.
-
Preparation of Phases:
-
Oil Phase: Mix solid lipids (e.g., glyceryl monostearate) and liquid lipids (e.g., oleic acid). Heat the mixture to 75°C (or 5-10°C above the lipid's melting point). Add this compound to the molten lipid mixture and stir until a clear solution is formed.
-
Aqueous Phase: Dissolve surfactants (e.g., Tween 80, Span 80) in double-distilled water and heat to the same temperature as the oil phase.
-
-
Emulsification: Add the hot aqueous phase to the oil phase dropwise under high-speed shearing (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar for 10 cycles).
-
Cooling & Solidification: Quickly cool the resulting nanoemulsion in an ice bath to allow the lipid nanoparticles to solidify, forming the this compound-NLCs.
-
Characterization: Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
Caption: General experimental workflow for developing and evaluating a new this compound formulation.
Caption: Key pathways affecting this compound's absorption and first-pass metabolism in the gut.
Caption: Relationship between causes of low bioavailability and corresponding enhancement strategies.
Astilbin stability issues in different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of astilbin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability?
A1: The stability of this compound is primarily influenced by pH, temperature, and the solvent used.[1][2] Degradation of this compound is dependent on both pH and temperature, with stability decreasing as these factors increase.[1][2] The degradation process typically follows first-order kinetics.[2][3]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic conditions (pH < 5).[4] In neutral (pH 6-7) and alkaline (pH 8-10) solutions, its degradation rate increases significantly.[5] In neutral solutions, the primary degradation pathway is isomerization, while in alkaline solutions, both isomerization and decomposition are accelerated.[5]
Q3: What is the impact of temperature on this compound stability?
A3: Higher temperatures accelerate the degradation of this compound.[3][6] The degradation rate constant (k) increases, and the half-life (t1/2) decreases as the temperature rises.[2][3]
Q4: What are the main degradation products of this compound?
A4: The primary degradation products of this compound are its stereoisomers: neothis compound, neoisothis compound, and isothis compound.[2][3] This isomerization occurs through a chalcone intermediate.[4][7] At lower temperatures (e.g., 25 and 40 °C), this compound primarily isomerizes to neoisothis compound.[6]
Q5: Are the degradation products of this compound biologically active?
A5: Yes, the biological activity of this compound's degradation products is an important consideration. For instance, 3'-O-methylthis compound, a metabolite of this compound, has shown immunosuppressive activity similar to the parent compound.[8] However, the rhamnose moiety of this compound is considered essential for its unique selective immunosuppressive activity.[4][7]
Q6: Which solvents are recommended for storing this compound solutions?
A6: The choice of solvent significantly impacts this compound's stability. The stability of this compound in different solvents follows this order: 50% ethanol > ethanol > methanol > 50% methanol > water.[1][2][3] Therefore, 50% ethanol is the recommended solvent for enhancing stability. This compound is less stable in cell culture media compared to water, which may be due to the presence of metal ions.[1][2][3]
Troubleshooting Guide
Q1: I am observing rapid degradation of my this compound sample in solution. What could be the cause?
A1: Rapid degradation of this compound can be attributed to several factors. Check the pH of your solution; this compound is unstable in neutral and alkaline conditions.[5] High temperatures will also accelerate degradation.[3][6] Ensure you are using an appropriate solvent; water is the least stabilizing solvent, whereas 50% ethanol offers the best stability.[1][2][3] If you are using cell culture media, be aware that metal ions can contribute to instability.[1][2][3]
Q2: My experimental results with this compound are inconsistent. Could this be related to its stability?
A2: Yes, inconsistent results are often linked to the chemical instability of this compound.[7] The isomerization of this compound to its various stereoisomers can occur under different pH and temperature conditions, leading to a mixture of compounds with potentially different biological activities.[2][3][6] To ensure reproducibility, it is crucial to control the pH and temperature of your experiments and to use freshly prepared solutions from a stable stock.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, maintain a slightly acidic pH (below 5) if your experimental design allows.[4] Work at lower temperatures whenever possible. Prepare this compound solutions in 50% ethanol and store them at low temperatures (e.g., 4°C) for short-term use.[1][2][3] For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below.
Quantitative Data on this compound Stability
The stability of this compound is quantified by its degradation rate constant (k) and half-life (t₁/₂). The following tables summarize the kinetic data under different pH and temperature conditions.
Table 1: Effect of pH on the Degradation of this compound at 25°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 6.0 | 0.0025 | 277.2 |
| 7.0 | 0.0083 | 83.5 |
| 8.0 | 0.0452 | 15.3 |
| 9.0 | 0.128 | 5.4 |
| 10.0 | 0.254 | 2.7 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0
| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 4 | 0.0012 | 577.6 |
| 18 | 0.0045 | 154.0 |
| 25 | 0.0083 | 83.5 |
| 35 | 0.0216 | 32.1 |
| 45 | 0.0512 | 13.5 |
| 55 | 0.112 | 6.2 |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines the methodology for determining the stability of this compound under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Acetic acid
-
Phosphate buffer solutions of various pH values
-
0.45 µm syringe filters
2. Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Thermostatically controlled water bath or incubator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in 60% methanol to prepare a stock solution of 1 mg/mL.[9][10]
-
Working Solutions: Dilute the stock solution with the respective buffer solutions (at desired pH values) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
4. Stability Study Procedure:
-
Dispense the working solutions into several sealed vials for each pH and temperature condition to be tested.
-
Place the vials in a thermostatically controlled environment (e.g., water bath or incubator) set to the desired temperatures.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from each condition.
-
Immediately cool the vial to stop further degradation and filter the sample through a 0.45 µm syringe filter before HPLC analysis.
5. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid) is often used. For example, a gradient starting from 30% methanol and increasing to 70% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The degradation of this compound follows first-order kinetics, so the plot should be linear.
-
The degradation rate constant (k) is the negative of the slope of the line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
This compound's Influence on Inflammatory Signaling Pathways
Caption: this compound's dual role in inflammatory signaling.
References
- 1. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous stability of this compound: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The natural source, physicochemical properties, biological activities and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound protects from sepsis-induced cardiac injury through the NRF2/HO-1 and TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One moment, please... [worthe-it.co.za]
- 9. researchgate.net [researchgate.net]
- 10. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Optimizing HPLC Parameters for Astilbin Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Astilbin isomers. This guide includes troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and key data presented in accessible tables.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC separation of this compound and its isomers: neothis compound, isothis compound, and neoisothis compound.
Q1: I am observing peak splitting for my this compound standard. What are the possible causes and solutions?
A1: Peak splitting for a single analyte like an this compound isomer can be caused by several factors. Here are the most common causes and their corresponding solutions:
-
Cause: Co-elution of Isomers. This compound has three other common stereoisomers (neothis compound, isothis compound, neoisothis compound) that may be present as impurities in your standard.
-
Solution: Optimize your mobile phase gradient to improve resolution. A shallower gradient can often separate closely eluting isomers. Consider using a column with a different selectivity, such as a phenyl-hexyl or a chiral column, if you suspect the presence of enantiomers.
-
-
Cause: Column Overload. Injecting too high a concentration of your sample can lead to peak distortion.[1]
-
Solution: Dilute your sample and re-inject. A good starting point is to reduce the concentration by half.
-
-
Cause: Sample Solvent Incompatibility. If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Cause: Column Void or Contamination. A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in a split peak.[2]
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
-
Q2: My this compound isomer peaks are showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue when analyzing flavonoids due to their chemical structure. Here's how to address it:
-
Cause: Secondary Interactions with Residual Silanols. The silica backbone of C18 columns has residual silanol groups that can interact with the polar functional groups of flavonoids, causing tailing.[3][4]
-
Solution: Lower the pH of your mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid). This protonates the silanol groups, reducing unwanted interactions. Using an end-capped column can also minimize these interactions.[4]
-
-
Cause: Column Overload. As with peak splitting, injecting too much sample can lead to tailing.
-
Solution: Reduce the sample concentration or injection volume.[5]
-
-
Cause: Metal Contamination. Trace metals in the HPLC system or on the column can chelate with flavonoids, causing tailing.
-
Solution: Use a column with high-purity silica. If you suspect metal contamination in your system, passivating the system with an acidic mobile phase may help.
-
Q3: My retention times for the this compound isomers are not reproducible between runs. What should I check?
A3: Irreproducible retention times can compromise the reliability of your data. Consider the following:
-
Cause: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant shifts in retention time.[6]
-
Solution: Prepare fresh mobile phase daily and use a precise graduated cylinder or volumetric flask for accurate measurements. Ensure thorough mixing.
-
-
Cause: Fluctuations in Column Temperature. Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Cause: Inadequate Column Equilibration. If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can drift.
-
Solution: Ensure a sufficient equilibration time between runs. For gradient elution, this is typically 5-10 column volumes.
-
-
Cause: Pump Malfunction. Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Solution: Perform regular maintenance on your HPLC pump, including checking for leaks and cleaning or replacing check valves as needed.
-
Q4: I am experiencing baseline noise, which is affecting the integration of my small isomer peaks. How can I reduce it?
A4: A noisy baseline can make it difficult to accurately quantify low-level analytes. Here are some common causes and solutions:
-
Cause: Contaminated or Poorly Degassed Mobile Phase. Impurities in the solvents or dissolved gases can create baseline noise.[7][8]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase before use using an online degasser, sonication, or vacuum filtration.[7]
-
-
Cause: Detector Lamp Issues. An aging detector lamp can result in increased noise.[9]
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
-
Cause: Leaks in the System. A small leak in a fitting can introduce air into the system, causing baseline noise.
-
Solution: Carefully inspect all fittings for any signs of leakage and tighten or replace them as necessary.
-
Experimental Protocols
This section provides a detailed methodology for the separation of this compound isomers based on established HPLC methods.
Sample Preparation
-
Standard Preparation: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. From the stock solution, prepare a series of working standards by diluting with the initial mobile phase.
-
Plant Extract Preparation:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of 70% ethanol.
-
Sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method for this compound Isomer Separation
This method is a starting point and may require optimization for your specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-30% B (0-20 min), 30-50% B (20-30 min), 50-10% B (30-35 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 291 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following tables summarize typical HPLC parameters and performance data for this compound analysis.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1[5] | Method 2[3] | Method 3 |
| Column | Symmetry® C18 (4.6 x 250 mm, 5.0 µm) | Luna 5u C18(2) 100A (150 x 4.6 mm, 5 µm) | Standard C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Acetic Acid) | Acetonitrile and Water (with 2% Acetic Acid) | Methanol and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic (25% Acetonitrile) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 40 °C | 25 °C | 35 °C |
| Detection | 291 nm | 290 nm | 291 nm |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Value |
| Linearity (R²) (n=3) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | ~0.1 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.2 µg/mL[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound isomers from a plant matrix.
Caption: Workflow for HPLC analysis of this compound isomers.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and neuroprotection.
This compound's Anti-inflammatory Action via the NF-κB Pathway
This compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. The Box–Behnken Design for Optimizing HPLC Separation and Validation of this compound in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Astilbin in Cell Culture: A Technical Support Guide
Welcome to the technical support center for researchers utilizing astilbin in their cell culture experiments. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in vitro.
I. Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous solutions and cell culture media?
A1: this compound exhibits limited stability in aqueous solutions, and its degradation is influenced by several factors. It is generally less stable in cell culture media compared to water, which may be due to the presence of metal ions and a more neutral to slightly alkaline pH.[1][2] The stability of this compound is pH and temperature-dependent.[1][2]
Q2: What are the primary factors that influence this compound degradation in cell culture?
A2: The key factors affecting this compound stability in cell culture include:
-
pH: this compound is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[1] Standard cell culture media are typically buffered around pH 7.4, which can contribute to its degradation.
-
Temperature: Higher temperatures accelerate the degradation of this compound.[1][2] Incubating this compound in cell culture media at 37°C will lead to faster degradation compared to storage at lower temperatures.
-
Composition of Media: The presence of metal ions in cell culture media can catalyze the degradation of this compound.[1][2]
-
Serum Proteins: While specific data on this compound is limited, flavonoids can interact with proteins in fetal bovine serum (FBS), which may affect their stability and bioavailability in cell culture.
Q3: What is the main degradation pathway for this compound?
A3: The primary degradation pathway for this compound in neutral to slightly alkaline solutions is isomerization. This compound can convert into its stereoisomers: neothis compound, isothis compound, and neoisothis compound. This process is believed to occur through a chalcone intermediate.[3]
Q4: How should I prepare and store this compound stock solutions for cell culture experiments?
A4: To maximize the stability of this compound:
-
Solvent: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for long-term storage (up to six months).[5]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before each experiment. Avoid storing diluted this compound solutions in culture medium for extended periods.
II. Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects of this compound. | Degradation of this compound in the cell culture medium during the experiment. | Prepare fresh this compound-containing media for each experiment. For long-term experiments (over 24 hours), consider replacing the media with freshly prepared this compound solution every 24 hours. |
| Inaccurate initial concentration due to degradation during preparation. | Prepare working solutions immediately before adding to the cells. Minimize the time the this compound solution is kept at 37°C before use. | |
| Precipitation of this compound in the cell culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. |
| Variability in results between experiments. | Inconsistent storage and handling of this compound stock solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for preparing working solutions. Protect stock solutions from light. |
III. Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot and immediately store it at -80°C to halt further degradation.
-
Once all samples are collected, analyze the concentration of this compound in each sample by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of methanol and water.
-
Detection Wavelength: 291 nm[6]
-
-
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life.
IV. Data Presentation
Table 1: Factors Influencing this compound Stability
| Factor | Condition | Stability Effect | Reference |
| pH | Acidic (< 7) | More Stable | [1] |
| Neutral to Alkaline (≥ 7) | Less Stable, Isomerization | [1] | |
| Temperature | Low (4°C) | More Stable | [1] |
| High (37°C and above) | Less Stable | [1][2] | |
| Solvent | 50% Ethanol | More Stable | [1][2] |
| Water | Less Stable | [1][2] | |
| Cell Culture Media | Least Stable | [1][2] |
Table 2: Stability of this compound in Simulated Intestinal Fluid (SIF) at 37°C
This data is from a study using simulated intestinal fluid (pH 6.8) and may serve as an approximation for behavior in cell culture media.
| Incubation Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | ~90 |
| 2 | ~85 |
| 3 | ~80 |
| 4 | 78.6[6][7][8] |
V. Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture.
Caption: Isomerization pathway of this compound via a chalcone intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous stability of this compound: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Strategies to enhance Astilbin permeability across Caco-2 monolayers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the permeability of Astilbin across Caco-2 cell monolayers.
Frequently Asked Questions (FAQs)
Q1: What is the baseline permeability of this compound in the Caco-2 model?
This compound exhibits very poor intrinsic permeability across Caco-2 cell monolayers. The apparent permeability coefficient (Papp) for this compound is typically reported to be less than 2 x 10⁻⁷ cm/s.[1] According to standard classifications, Papp values below 1 x 10⁻⁶ cm/s correspond to poor intestinal absorption (0-20% absorption).[1] This low permeability is a significant factor contributing to its poor oral bioavailability, which has been reported to be as low as 0.066% in rats.[1]
Q2: What are the primary molecular mechanisms that limit this compound's permeability?
The primary barrier to this compound's absorption across Caco-2 monolayers is active efflux mediated by membrane transporters. Key mechanisms include:
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump (also known as ABCB1).[1][2] This transporter actively pumps this compound from the basolateral (blood) side back to the apical (intestinal lumen) side.
-
Multidrug Resistance-Associated Protein 2 (MRP2) Efflux: Studies indicate that MRP2 is also involved in the efflux of this compound, further contributing to its low net transport across the intestinal epithelium.[1][2]
-
P-gp Upregulation: Prolonged exposure (e.g., 36 hours) of Caco-2 cells to this compound has been shown to upregulate the expression of P-gp at both the mRNA and protein levels.[1][2] This suggests a feedback mechanism where this compound can induce the expression of its own efflux transporter, potentially decreasing its absorption over time.
Q3: What are the most effective strategies to enhance this compound permeability across Caco-2 monolayers?
Several strategies can be employed to overcome the challenges of low permeability and active efflux. The most common approaches are summarized below.
| Strategy | Mechanism of Action | Key Considerations |
| Inhibition of Efflux Pumps | Co-administration with inhibitors of P-gp (e.g., Verapamil) and/or MRP2 (e.g., Indomethacin) to block the active efflux of this compound.[1][2] | Potential for drug-drug interactions; requires careful dose selection to avoid toxicity. |
| Nanoformulations | Encapsulating this compound in nanocarriers like zein-caseinate nanoparticles or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[3][4] | Nanoparticles can protect this compound from degradation, improve its solubility, and facilitate transport via transcellular or paracellular pathways, bypassing efflux pumps.[4][5] |
| Use of Absorption Enhancers | Co-incubation with compounds that transiently open tight junctions (paracellular route), such as sodium caprate.[6][7] | Must be carefully evaluated for cytotoxicity and ensure the effect on monolayer integrity (TEER) is reversible. |
Q4: How does this compound itself affect the integrity of the Caco-2 monolayer?
Contrary to what might be expected from a compound needing absorption enhancement, this compound has been shown to strengthen the intestinal barrier. It increases the transepithelial electrical resistance (TER) and upregulates the expression of tight junction proteins such as claudin-1, occludin, and ZO-2 in Caco-2 cells.[8] This indicates that strategies focused on enhancing paracellular transport must overcome this compound's intrinsic barrier-enhancing properties.
Troubleshooting Guide
Issue: My measured apparent permeability (Papp A→B) for pure this compound is extremely low or undetectable.
-
Probable Cause 1: Active Efflux. This is the most likely reason. The high activity of P-gp and MRP2 transporters in differentiated Caco-2 cells actively removes this compound as it enters the cell, preventing its passage to the basolateral side.[1][2]
-
Probable Cause 2: Low Aqueous Solubility. this compound is known to be poorly soluble in water.[10] It may be precipitating out of the transport buffer, reducing the effective concentration available for absorption.
-
Solution: Ensure your this compound stock solution is fully dissolved in a suitable solvent (like DMSO) before diluting it into the transport buffer. Keep the final DMSO concentration low (typically <1%) to avoid impacting cell viability.[11] Consider using a formulation approach, such as SNEDDS, to improve solubility.[1]
-
Issue: The efflux ratio (ER) for my this compound experiment is significantly greater than 2.
-
Interpretation: An ER > 2 is a clear indicator of active efflux.[12] This confirms that one or more transporters (like P-gp) are actively pumping this compound from the basolateral to the apical side, which is the primary reason for its low absorptive transport.[1][2]
-
Next Step: This result validates the use of efflux pump inhibitors as a strategy to enhance this compound's permeability. You can now test this compound in the presence of inhibitors to quantify the reduction in efflux and the corresponding increase in A→B permeability.
-
Issue: My TEER values dropped significantly and did not recover after applying my test formulation.
-
Probable Cause: Cellular Toxicity. The components of your formulation (e.g., absorption enhancers, surfactants, high concentrations of solvents) may be causing irreversible damage to the Caco-2 cell monolayer.
-
Solution:
-
Perform a cytotoxicity assay: Use an MTT or similar assay to determine the non-toxic concentration range of your formulation components on Caco-2 cells before conducting transport studies.[12]
-
Evaluate reversibility: For absorption enhancers that work by opening tight junctions, conduct a time-course experiment. After removing the enhancer, wash the monolayer and monitor TEER for several hours to see if the barrier function recovers.
-
Check monolayer integrity markers: Measure the flux of a paracellular marker like Lucifer Yellow. A significant increase in its permeability confirms that the monolayer integrity has been compromised.[1]
-
-
Quantitative Data Summary
The following table summarizes the apparent permeability (Papp) values for this compound and related experimental setups.
| Compound/Formulation | Direction | Concentration | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| This compound | A→B | 10-1000 µM | < 0.2 | > 1 (Implied) | [1] |
| This compound | B→A | 10-1000 µM | > A→B Papp | > 1 (Implied) | [1][2] |
Note: Specific Papp values for this compound with inhibitors or in nanoformulations in Caco-2 models are not detailed in the provided search results, but the significant improvement in in vivo bioavailability (from 0.32% to 4.40% with nanoparticles) strongly suggests a substantial increase in permeability.[3]
Experimental Protocols
Protocol 1: Standard Bidirectional Caco-2 Permeability Assay for this compound
This protocol outlines the steps to determine the bidirectional permeability and efflux ratio of this compound.
1. Caco-2 Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 1 x 10⁵ cells/cm².[10][12]
-
Culture the cells for 19-21 days in a humidified incubator at 37°C and 5% CO₂. Replace the culture medium every 2-3 days.[12]
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm² before starting the experiment.[13]
2. Preparation of Solutions:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES at pH 7.4.[12]
-
This compound Dosing Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock into pre-warmed (37°C) transport buffer to the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 1%.[11]
3. Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer and let them equilibrate for 30 minutes at 37°C.[12]
-
For Apical to Basolateral (A→B) Transport:
-
Add the this compound dosing solution to the apical (A) chamber (e.g., 0.5 mL).
-
Add fresh transport buffer to the basolateral (B) chamber (e.g., 1.5 mL).
-
-
For Basolateral to Apical (B→A) Transport:
-
Add the this compound dosing solution to the basolateral (B) chamber (e.g., 1.5 mL).
-
Add fresh transport buffer to the apical (A) chamber (e.g., 0.5 mL).
-
-
Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm).[12]
-
At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the receiver chamber, replacing the volume with fresh, pre-warmed buffer.[12] Also, collect a sample from the donor chamber at the beginning and end of the experiment.
4. Sample Analysis and Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) .
Protocol 2: Assessing the Effect of P-gp Inhibitors
-
Follow the standard protocol above, but pre-incubate the Caco-2 monolayers with the P-gp inhibitor (e.g., 100 µM Verapamil) in the transport buffer on both apical and basolateral sides for 30-60 minutes before adding the this compound dosing solution.
-
The this compound dosing solution should also contain the P-gp inhibitor at the same concentration.
-
Compare the Papp (A→B) and ER values with and without the inhibitor to determine its effect.
Visualizations
Caption: Mechanisms limiting this compound transport across a Caco-2 cell.
Caption: How inhibitors and nanoformulations can overcome P-gp efflux.
Caption: Troubleshooting workflow for low this compound permeability results.
References
- 1. researchgate.net [researchgate.net]
- 2. Permeation of this compound and taxifolin in Caco-2 cell and their effects on the P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement of this compound in Rats through Zein-Caseinate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The transport mechanisms of polymer nanoparticles in Caco-2 epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of absorption enhancers on the transport of model compounds in Caco-2 cell monolayers: assessment by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of various absorption enhancers on transport of clodronate through Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from Engelhardtia chrysolepis enhances intestinal barrier functions in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs [mdpi.com]
- 10. Mechanistic studies of the transport of peimine in the Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Troubleshooting Astilbin Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals utilizing Astilbin, maintaining its solubility in stock solutions is critical for experimental accuracy and reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the stock solution?
A1: this compound precipitation from a stock solution can be attributed to several factors, primarily related to its physicochemical properties. Key reasons include:
-
Low Aqueous Solubility: this compound has very low solubility in water (approximately 132.72 µg/mL at 25°C), and introducing an aqueous buffer or medium to your stock solution can cause it to crash out.[1][2][3]
-
Solvent Choice: The stability and solubility of this compound vary significantly between different solvents. An inappropriate solvent or a suboptimal solvent concentration can lead to precipitation.
-
Temperature Fluctuations: this compound's solubility is temperature-dependent, with solubility increasing at higher temperatures.[1] Cooling the solution or repeated freeze-thaw cycles can reduce its solubility and cause precipitation.
-
pH Instability: this compound is more stable in acidic to neutral pH. In alkaline conditions (pH 8-10), it can undergo degradation and isomerization, which may affect its solubility and lead to precipitation.[4][5]
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent will inevitably lead to precipitation.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: The choice of solvent is crucial for preparing a stable this compound stock solution. Based on solubility and stability data, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly effective solvent for this compound, with a reported solubility of up to 100 mg/mL.[6] It is the preferred solvent for preparing high-concentration stock solutions for in vitro experiments.
-
Ethanol (50%): A solution of 50% ethanol in water provides better stability for this compound compared to pure ethanol, methanol, or water.[4][7][8] A stock solution of 10 mg/mL has been successfully prepared in 50% ethanol.[3]
-
Methanol: Methanol can also be used, but this compound is generally less stable in methanol compared to ethanol.[4][7][8]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Proper storage is essential to maintain the integrity of your this compound stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Storage Temperature: For long-term storage, aliquots should be kept at -20°C or -80°C. A stock solution in DMSO is reported to be stable for up to 6 months at -80°C and 1 month at -20°C.[6]
-
Protection from Light: As flavonoids can be light-sensitive, storing aliquots in amber vials or wrapping them in foil is a good practice.
Q4: Can I warm the solution to redissolve the precipitated this compound?
A4: Gentle warming can help redissolve precipitated this compound. However, caution must be exercised as excessive or prolonged heating can lead to degradation and isomerization, especially in alkaline solutions.[4] If you choose to warm the solution, do so in a water bath at a controlled temperature (e.g., 37°C) for a short period. It is generally preferable to prepare a fresh solution if significant precipitation has occurred.
Q5: How do I properly dilute my this compound stock solution into an aqueous buffer or cell culture medium?
A5: Diluting the concentrated organic stock solution into an aqueous medium is a critical step where precipitation often occurs. To minimize this:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can help maintain this compound's solubility upon dilution.
-
Rapid mixing: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Avoid high final concentrations: The final concentration of this compound in the aqueous working solution should be well below its aqueous solubility limit.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding solvent to solid this compound. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Increase the volume of the solvent to lower the concentration.- Use a solvent with higher solubilizing power, such as DMSO.[6] |
| Solution is clear initially but becomes cloudy or forms a precipitate over time at room temperature. | - The solution is supersaturated and is slowly reaching equilibrium.- The solvent is evaporating, increasing the concentration.- Degradation of this compound is occurring. | - Ensure the vial is tightly sealed to prevent solvent evaporation.- Store the solution at the recommended temperature (-20°C or -80°C) immediately after preparation.[6] |
| Precipitate appears after one or more freeze-thaw cycles. | Repeated changes in temperature are reducing the solubility of this compound. | - Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | - The final concentration of this compound in the aqueous solution is above its solubility limit.- The "salting-out" effect, where the high salt concentration in the buffer reduces the solubility of the organic compound.- The pH of the aqueous medium is not optimal for this compound stability. | - Decrease the final concentration of this compound in the working solution.- Pre-warm the aqueous buffer/medium to 37°C before adding the stock solution.- Add the stock solution dropwise while vigorously mixing.- Ensure the pH of the final solution is in the acidic to neutral range. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound's solubility and stability.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Temperature | Notes |
| DMSO | 100 mg/mL | Room Temperature | Recommended for high-concentration stock solutions.[6] |
| 50% Ethanol | 10 mg/mL | Room Temperature | Good for stability and solubility.[3] |
| Water | 132.72 µg/mL | 25°C | Very low solubility.[1][2][3] |
Table 2: Stability of this compound in Different Solvents
| Solvent | Stability Ranking |
| 50% Ethanol | 1 (Most Stable)[4][7][8] |
| Ethanol | 2[4][7][8] |
| Methanol | 3[4][7][8] |
| 50% Methanol | 4[4][7][8] |
| Water | 5 (Least Stable)[4][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Tightly cap the vial and vortex vigorously until the this compound is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in 50% Ethanol
Materials:
-
This compound powder
-
Ethanol (absolute, ≥99.5%)
-
Deionized or distilled water
-
Sterile vials
-
Vortex mixer
Procedure:
-
Prepare a 50% ethanol solution by mixing equal volumes of absolute ethanol and deionized water.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of the 50% ethanol solution to achieve a final concentration of 10 mg/mL.
-
Vortex the vial until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous solubility and stability enhancement of this compound through complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aqueous stability of this compound: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating Astilbin's Dose-Response Variability in Preclinical Research
Technical Support Center
For researchers and drug development professionals, understanding the dose-response relationship of astilbin is critical for designing effective preclinical studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our animal model of inflammation despite using a previously published dose of this compound. What could be the issue?
A1: Dose-response variability is a known challenge with this compound, primarily due to its low oral bioavailability. Several factors could contribute to the inconsistencies you are observing:
-
Low Bioavailability: this compound has poor oral absolute bioavailability, reported to be between 1.16% and 1.27% in rats.[1][2][3] This is attributed to its low permeability and solubility.[1][2][3] Even minor variations in formulation or animal physiology can lead to significant differences in absorbed dosage.
-
Formulation: The vehicle used to administer this compound can significantly impact its absorption. Studies have explored nanoparticle-based delivery systems to enhance its bioavailability.[4] If you are preparing your own formulation, ensure consistency in particle size and suspension.
-
Animal Model and Strain: The species and strain of the animal model can influence drug metabolism and disposition. Pharmacokinetic parameters may differ between rats and mice, or even between different strains of the same species.
-
Gut Microbiota: The gut microbiota can metabolize this compound, affecting its availability and the formation of active metabolites.[5][6][7] The composition of the gut microbiome can vary between individual animals, leading to variable responses.
Troubleshooting Tip: Consider performing a pilot pharmacokinetic study in your specific animal model and formulation to determine the actual plasma concentrations achieved with your dosing regimen. This can help normalize the dose based on exposure rather than just the administered amount.
Q2: What is a typical starting dose for an in vivo experiment with this compound?
A2: The effective dose of this compound varies significantly depending on the animal model and the therapeutic area. Based on published literature, here are some general starting points:
-
Anti-inflammatory and Immunosuppressive Effects: Doses ranging from 5.3 mg/kg to 50 mg/kg have been used in rodent models of arthritis and other inflammatory conditions.[8][9][10]
-
Neuroprotective Effects: In mouse models of Parkinson's disease and age-related cognitive decline, doses of 40 mg/kg and 80 mg/kg have shown efficacy.[11][12]
-
Metabolic Disorders: For studies on obesity and related metabolic dysfunction in mice, a dose of 50 mg/kg has been reported to be effective.[5][6][13]
It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: Are there any known toxic effects of this compound at higher doses?
A3: this compound is generally considered to have a good safety profile. A 4-week repeated oral toxicity study in rats found no adverse effects at doses up to 500 mg/kg body weight/day.[14] Similarly, an acute oral toxicity study determined the LD50 cut-off to be greater than 5000 mg/kg in rats.[15] However, it is always recommended to conduct preliminary safety assessments in your chosen animal model.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective doses of this compound in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Bioavailability (%) | T1/2 (min) | Cmax (ng/mL) | Tmax (min) | Reference |
| Oral | 12 | 1.16 ± 0.695 | 101 ± 35.8 | 146 ± 79.8 | ~20 | [1][2][3] |
| Oral | 24 | 1.27 ± 0.379 | 109 ± 25.3 | 384 ± 155 | ~20 | [1][2][3] |
| Intravenous | 6 | - | 94.0 ± 46.2 | - | - | [2][3] |
| Oral | 20 | 0.30 | - | 60.9 | 10.2 | [16][17] |
Table 2: Effective Doses of this compound in Various Animal Models
| Therapeutic Area | Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |
| Inflammation | Complete Freund's Adjuvant-Induced Arthritis (Rats) | 5.3 | Oral | Reduced joint damage and pro-inflammatory cytokine expression. | [8][9][10] |
| Inflammation | Systemic Lupus Erythematosus (Mice) | 1.6 | - | Showed anti-inflammatory effects. | [18] |
| Neuroprotection | MPTP-Induced Parkinson's Disease (Mice) | - | - | Improved motor function and protected dopaminergic neurons. | [11] |
| Neuroprotection | D-galactose-Induced Senescence (Mice) | 40, 80 | Oral | Ameliorated oxidative stress and apoptosis in the brain. | [12] |
| Metabolic Dysfunction | High-Fat Diet-Induced Obesity (Mice) | 50 | Oral | Reduced body weight, insulin resistance, and inflammation. | [5][13] |
| Hepatoprotection | Acetaminophen-Induced Acute Liver Injury (Mice) | 50 | Oral | Alleviated liver injury by modulating gut microbiota. | [6][7] |
| Neuropathic Pain | Spinal Nerve Ligation (Rats) | ED50 = 7.59 µg | Intrathecal | Decreased chronic and acute pain behaviors. | [19] |
Experimental Protocols
Pharmacokinetic Study in Rats
-
Groups:
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound are determined using LC-MS/MS.[2][3]
-
Parameter Calculation: Noncompartmental pharmacokinetic parameters (AUC, T1/2, etc.) are calculated from the plasma concentration-time data.[2][3]
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. One of the prominent mechanisms involves the inhibition of the NF-κB pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Investigating Anti-inflammatory Effects
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound in an animal model of arthritis.
Caption: Workflow for evaluating this compound in an arthritis model.
This compound's Neuroprotective Signaling Pathway
This compound has demonstrated neuroprotective effects through the activation of the PI3K/Akt signaling pathway.
Caption: this compound promotes neuronal survival via PI3K/Akt.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic, bioavailability and tissue distribution study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Bioavailability Enhancement of this compound in Rats through Zein-Caseinate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Smilax glabra Roxb. alleviates high-fat diet-induced metabolic dysfunction - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Oral administration of this compound mitigates acetaminophen-induced acute liver injury in mice by modulating the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. This compound ameliorates oxidative stress and apoptosis in D-galactose-induced senescence by regulating the PI3K/Akt/m-TOR signaling pathway in the brains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound from Smilax glabra Roxb. alleviates high-fat diet-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonclinical safety of this compound: A 4-week oral toxicity study in rats with genotoxicity, chromosomal aberration, and mammalian micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute oral toxicity and pharmacokinetic study of this compound after oral administration of Phanera strychnifolia stem extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound exerts anti-hypersensitivity by regulating metabolic demand and neuronal activity in rodent model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvents on Astilbin stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvents on the stability and activity of Astilbin. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For optimal stability, this compound should be dissolved in 50% ethanol.[1][2][3] The general order of stability in common laboratory solvents is: 50% ethanol > ethanol > methanol > 50% methanol > water.[1][2][3][4] For creating stock solutions for biological assays, Dimethyl Sulfoxide (DMSO) is also a viable option, with a high solubility of up to 100 mg/mL.[5] However, it is crucial to use fresh, moisture-free DMSO as absorbed water can reduce solubility.[5]
Q2: How does pH affect the stability of this compound in aqueous solutions?
This compound is stable in acidic conditions (pH 3.0-5.0).[4] As the pH increases into neutral and alkaline ranges (pH 7.0 and above), its stability decreases significantly.[4][6] In alkaline solutions, both isomerization to its stereoisomers and decomposition are accelerated.[4][7] This degradation is often visible as a slight yellowing of the solution at pH > 7.
Q3: My this compound solution changed color. What does this indicate?
A color change, typically to yellow, in an this compound solution, especially under neutral to alkaline conditions, suggests degradation.[4] This is due to the isomerization and decomposition of the this compound molecule.[4]
Q4: What are the primary degradation products of this compound in solution?
The main degradation pathway for this compound is isomerization into its three stereoisomers: neothis compound, isothis compound, and neoisothis compound.[1][4] This interconversion occurs through a chalcone intermediate.[8] In addition to isomerization, decomposition into other smaller products can also occur, particularly in alkaline solutions.[4]
Q5: Can metal ions affect this compound's stability?
Yes, the presence of metal ions can negatively impact this compound's stability.[1][2][3][8] Studies have shown that this compound is less stable in cell culture media compared to water, which may be attributed to the presence of metal ions in the media.[1][2][3]
Troubleshooting Guide
Issue 1: My this compound is not fully dissolving or is precipitating out of my aqueous buffer.
-
Possible Cause: this compound has very low water solubility (approximately 132.72 µg/mL at 25°C).[6][9] Diluting a concentrated stock solution (e.g., in DMSO or ethanol) into a purely aqueous buffer can cause it to precipitate if the final organic solvent concentration is too low to maintain solubility.
-
Solution:
-
Increase Co-solvent: Ensure your final working solution contains a sufficient percentage of an organic co-solvent like ethanol or DMSO to keep this compound dissolved.
-
Check pH: If your buffer is neutral or alkaline, the issue could be degradation rather than just precipitation. Consider using a buffer with a slightly acidic pH (pH < 7) if your experimental conditions permit.[6]
-
Gentle Warming/Sonication: Gently warming the solution or using an ultrasonic bath can sometimes help dissolve the compound, but be cautious as excessive heat can accelerate degradation.[10]
-
Issue 2: I am observing multiple or shifting peaks for this compound during HPLC analysis.
-
Possible Cause: This is a classic sign of this compound isomerization.[4] In solution, especially under neutral, alkaline, or high-temperature conditions, this compound can convert into its stereoisomers (neothis compound, isothis compound, etc.), which will have different retention times on an HPLC column.[1][4]
-
Solution:
-
Acidify Mobile Phase: Use a mobile phase containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to stabilize this compound during the HPLC run.[6]
-
Control Sample pH: Ensure your samples are prepared in a slightly acidic solution and are analyzed promptly after preparation.
-
Temperature Control: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to prevent degradation while samples are waiting for injection.
-
Issue 3: My biological assay results are inconsistent or show lower-than-expected activity.
-
Possible Cause: The observed activity of this compound can be compromised by its degradation in the assay medium. This compound is less stable in typical cell culture media, which are often at a physiological pH of ~7.4.[1][2][3] Degradation reduces the concentration of the active parent compound.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before an experiment. Avoid using stock solutions that have been stored for long periods, especially if diluted in aqueous buffers.
-
Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of this compound in the culture medium.
-
Quantify Post-Incubation: To understand the extent of degradation, consider taking an aliquot of your assay medium after the incubation period and analyzing the remaining this compound concentration by HPLC.
-
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 132.72 µg/mL | 25 | [6][9] |
| DMSO | 90 - 100 mg/mL | Not Specified | [5] |
| Methanol | Good solubility | Not Specified | [9] |
| Ethanol | Good solubility | Not Specified | [9] |
Table 2: Relative Stability of this compound in Different Solvents
| Solvent | Stability Ranking (Highest to Lowest) | Key Observation | Reference(s) |
| 50% Ethanol | 1 | Most stable; minimal isomerization and decomposition observed. | [1][4] |
| Ethanol | 2 | Isomerization to neoisothis compound occurs, but is slower than in methanol. | [4] |
| Methanol | 3 | Isomerization is faster than in ethanol. | [4] |
| 50% Methanol | 4 | Degradation is faster than in pure methanol and similar to water. | [4] |
| Water | 5 | Least stable; both isomerization and decomposition occur. | [1][4] |
| Culture Media | Lower than water | Instability may be due to the presence of metal ions. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
-
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO, 100% Ethanol, or 50% Ethanol)
-
Calibrated balance
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., for a 10 mM stock in DMSO, add the corresponding volume of DMSO).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.[10]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To monitor the degradation of this compound over time under specific solvent, pH, and temperature conditions.
-
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in the solvent system to be tested (e.g., pH 7.4 phosphate buffer).[4]
-
Incubate the solution under the desired temperature conditions (e.g., 37°C).[6]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately stop any further degradation by diluting the aliquot in an acidic mobile phase or by freezing at -80°C until analysis.
-
-
HPLC Conditions (Example):
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the natural logarithm of the remaining this compound concentration versus time.
-
The degradation of this compound typically follows first-order kinetics.[1][2][3][4] Calculate the degradation rate constant (k) from the slope of the line and the half-life (t₁/₂) using the equation t₁/₂ = 0.693/k.
-
-
Visual Guides
Caption: Workflow for selecting a suitable solvent for this compound experiments.
Caption: Key factors influencing the stability and degradation of this compound.
Caption: Isomerization pathways of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aqueous stability of this compound: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Technical Support Center: Enhancing Astilbin Solubility with Cyclodextrins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of astilbin using cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: Which cyclodextrins are most effective for enhancing the solubility of this compound?
A1: Research indicates that β-cyclodextrin (β-CD) and its derivatives, particularly methyl-β-cyclodextrin (M-β-CD), are highly effective at forming inclusion complexes with this compound and significantly increasing its aqueous solubility.[1][2] The stability of these complexes generally follows the order: α-CD < γ-CD < β-CD, which is attributed to the cavity size of the cyclodextrins.[1][3]
Q2: By how much can the solubility of this compound be increased?
A2: The solubility of this compound can be dramatically increased through complexation with cyclodextrins. For instance, forming microcapsules with β-cyclodextrin using the freeze-drying method has been shown to enhance this compound's solubility by as much as 122.1-fold.[1][3] Complexation with methyl-β-cyclodextrin (M-β-CD) prepared by co-grinding can also lead to a significant improvement in dissolution and solubility, reaching over 43 mg/mL.[2][4]
Q3: What is the typical stoichiometry of an this compound-cyclodextrin complex?
A3: The most common stoichiometry for this compound-cyclodextrin inclusion complexes is 1:1, meaning one molecule of this compound is encapsulated within one molecule of cyclodextrin.[5] This can be experimentally determined using methods like the phase solubility study and Job's plot.[5][6]
Q4: How does cyclodextrin complexation affect the stability of this compound?
A4: this compound can undergo isomerization and decomposition in alkaline environments.[1][3] The formation of inclusion complexes with cyclodextrins significantly improves the stability of this compound by protecting the guest molecule within its hydrophobic cavity.[1][3] Methyl-β-cyclodextrin has also been shown to suppress the crystallization of this compound, thereby maintaining its supersaturated state.[2][4]
Q5: Does enhancing the solubility of this compound with cyclodextrins improve its bioavailability?
A5: Yes, enhancing the aqueous solubility of this compound through cyclodextrin complexation has been demonstrated to significantly improve its oral bioavailability. For example, the oral bioavailability of this compound in rats was increased by 11.89 times when administered as an inclusion complex with methyl-β-cyclodextrin compared to free this compound.[2][4]
Troubleshooting Guide
Problem 1: Low yield of this compound-cyclodextrin inclusion complex.
-
Possible Cause 1: Inefficient complexation method.
-
Solution: The choice of preparation method can significantly impact the complexation efficiency.[7] For this compound, freeze-drying and co-grinding have been reported to be effective.[1][2] If you are using a method like physical mixing, you may achieve only partial complexation.[7] Consider switching to or optimizing a freeze-drying or co-grinding protocol. For the co-grinding method, ensure sufficient grinding time and energy are applied.[8]
-
-
Possible Cause 2: Incorrect molar ratio of this compound to cyclodextrin.
-
Solution: A 1:1 molar ratio is generally optimal for this compound and β-cyclodextrins.[5] However, for some hydrophobic guest molecules, a large molar excess of the cyclodextrin may be necessary to drive the equilibrium towards complex formation, especially in coprecipitation methods.[9] Verify your calculations and consider experimenting with different molar ratios to find the optimal condition for your specific experimental setup.
-
-
Possible Cause 3: Inappropriate solvent system.
-
Solution: The presence of a suitable solvent is crucial for most complexation methods. For freeze-drying, ensure both this compound and the cyclodextrin are fully dissolved before freezing. The use of a co-solvent like tertiary butyl alcohol (TBA) in water can aid in dissolving hydrophobic drugs like this compound before lyophilization.[10][11]
-
Problem 2: Inconsistent results in solubility enhancement studies.
-
Possible Cause 1: Equilibrium not reached in phase solubility studies.
-
Solution: Ensure that the mixture of this compound and cyclodextrin solution is agitated for a sufficient amount of time to reach equilibrium. This can take 24 hours or longer.[12] After agitation, allow the suspension to settle before filtering and measuring the concentration of dissolved this compound.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: The formation constant (Ka) of the inclusion complex is temperature-dependent, with Ka values generally decreasing as the temperature rises.[1] Maintain a constant and controlled temperature throughout your phase solubility experiments to ensure reproducible results.
-
-
Possible Cause 3: Inaccurate quantification of dissolved this compound.
-
Solution: Use a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to accurately measure the concentration of this compound in the supernatant.[12] Ensure your calibration curve is linear and covers the expected concentration range.
-
Problem 3: Difficulty in confirming the formation of the inclusion complex.
-
Possible Cause: Insufficient characterization techniques.
-
Solution: The formation of an inclusion complex should be confirmed using multiple analytical techniques that provide evidence from different perspectives. A combination of methods is recommended for a thorough characterization of the solid complex.[13]
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound indicates its inclusion within the cyclodextrin cavity.
-
X-ray Powder Diffractometry (XRPD): Changes in the diffraction pattern of the complex compared to the physical mixture of this compound and cyclodextrin suggest the formation of a new crystalline phase or an amorphous solid.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Shifts in the characteristic absorption bands of this compound upon complexation can indicate the formation of intermolecular interactions with the cyclodextrin.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show chemical shift changes of the protons of both this compound and the cyclodextrin, providing strong evidence of inclusion.
-
-
Quantitative Data Summary
| Cyclodextrin Derivative | Preparation Method | Solubility Enhancement | Stability Constant (Ka) | Stoichiometry | Reference |
| β-Cyclodextrin (β-CD) | Freeze-drying | 122.1-fold | - | 1:1 | [1][3] |
| Methyl-β-Cyclodextrin (M-β-CD) | Co-grinding | > 43 mg/mL | - | 1:1 | [2][4] |
| α-Cyclodextrin (α-CD) | - | Less effective than β- and γ-CD | Lower than β- and γ-CD | 1:1 | [1] |
| γ-Cyclodextrin (γ-CD) | - | Less effective than β-CD | Lower than β-CD | 1:1 | [1] |
Experimental Protocols
Preparation of this compound-β-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol is based on the freeze-drying method which has been shown to be effective for preparing this compound-cyclodextrin complexes.[1][3]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Tertiary butyl alcohol (TBA) (optional, as a co-solvent)
-
Mortar and pestle
-
Freeze-dryer
Procedure:
-
Molar Ratio Calculation: Calculate the required amounts of this compound and β-CD for a 1:1 molar ratio.
-
Dissolution of β-CD: Dissolve the calculated amount of β-CD in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.
-
Dissolution of this compound: Dissolve the calculated amount of this compound in a minimal amount of a suitable solvent. If using a co-solvent system, this compound can be dissolved in TBA.[10]
-
Mixing: Slowly add the this compound solution to the β-CD solution while stirring continuously.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to ensure maximum complex formation.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80 °C) until it is completely solid.
-
Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize until all the solvent is removed and a dry powder is obtained.
-
Collection and Storage: Collect the powdered inclusion complex and store it in a desiccator to prevent moisture absorption.
Phase Solubility Study
This protocol outlines the steps to determine the effect of cyclodextrin concentration on the solubility of this compound and to calculate the stability constant of the complex.[12]
Materials:
-
This compound
-
Cyclodextrin (e.g., β-CD, M-β-CD)
-
Deionized water or buffer solution
-
Shaking incubator or water bath
-
0.45 µm syringe filters
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 10 mM).
-
Add Excess this compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials. Ensure there is undissolved solid this compound in each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved this compound.
-
Quantification: Dilute the filtered solutions appropriately and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound).
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the stoichiometry and the stability constant (Ka) of the complex. For a 1:1 complex exhibiting an AL-type diagram, the stability constant can be calculated from the slope and the intrinsic solubility of this compound (S0) using the Higuchi-Connors equation: Ka = slope / (S0 * (1 - slope))
Determination of Stoichiometry by Job's Plot
This protocol describes the continuous variation method (Job's plot) to determine the stoichiometry of the this compound-cyclodextrin complex using UV-Vis spectroscopy.[6][15]
Materials:
-
This compound stock solution (in a suitable solvent like methanol)
-
Cyclodextrin stock solution (in water)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare equimolar stock solutions of this compound and the cyclodextrin.
-
Prepare a Series of Mixtures: Prepare a series of solutions by mixing the this compound and cyclodextrin stock solutions in varying molar ratios (from 0 to 1), while keeping the total molar concentration of the two components constant. The total volume of each solution should also be kept constant.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of this compound.
-
Data Analysis:
-
Calculate the difference in absorbance (ΔA) between the measured absorbance of the mixture and the theoretical absorbance if no complexation occurred.
-
Calculate the mole fraction of this compound (R = [this compound] / ([this compound] + [Cyclodextrin])).
-
Plot ΔA * R versus R. The mole fraction (R) at which the maximum deviation occurs indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at R = 0.5.[6]
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been reported to modulate several signaling pathways, which may be relevant to its therapeutic effects. While the direct impact of cyclodextrin complexation on these pathways is an area for further research, enhancing the bioavailability of this compound through cyclodextrin inclusion is expected to potentiate its effects on these pathways.
-
TLR4/MD-2/NF-κB Signaling Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the TLR4/MD-2 complex, thereby inhibiting the downstream activation of the NF-κB signaling cascade.[16][17][18]
Caption: this compound's inhibition of the TLR4/MD-2/NF-κB signaling pathway.
-
BDNF Signaling Pathway: this compound has demonstrated antidepressant-like effects, which are partly attributed to the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[19] This involves the upregulation of monoaminergic neurotransmitters and the phosphorylation of ERK1/2 and Akt.[19]
Caption: this compound's activation of the BDNF signaling pathway.
Experimental Workflow for this compound-Cyclodextrin Complexation and Characterization
The following diagram illustrates a typical experimental workflow for the preparation, characterization, and evaluation of this compound-cyclodextrin inclusion complexes.
Caption: General experimental workflow for this compound-cyclodextrin complexation.
References
- 1. Aqueous solubility and stability enhancement of this compound through complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyclodextrinnews.com [cyclodextrinnews.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Investigation of Cyclodextrin Complexation Using the Co-Grinding Technique in the Case of Terbinafine Hydrochloride [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceasia.org [scienceasia.org]
- 14. onlinepharmacytech.info [onlinepharmacytech.info]
- 15. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound prevents osteoarthritis development through the TLR4/MD-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound prevents osteoarthritis development through the TLR4/MD‐2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antidepressant activity of this compound: involvement of monoaminergic neurotransmitters and BDNF signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Astilbin vs. Quercetin: A Comparative Guide on Anti-inflammatory Effects in Macrophages
For researchers and drug development professionals navigating the landscape of natural anti-inflammatory compounds, flavonoids present a compelling area of study. Among them, astilbin and quercetin have demonstrated significant potential in modulating macrophage-mediated inflammation. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data on the effects of this compound and quercetin on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines
| Compound | Cell Line | LPS Conc. | Treatment Conc. | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |
| This compound | RAW 264.7 | 1 µg/mL | 25, 50, 100 µg/mL | Significant suppression | Significant suppression | No significant effect | Not specified | [1] |
| Quercetin | RAW 264.7 | 50 ng/mL | 1, 5, 10 µM | Dose-dependent reduction | Significant reduction | Significant reduction | Significant reduction | [2] |
| Quercetin | RAW 264.7 | 1 µg/mL | 4.9 - 39 µg/mL | Dose-dependent reduction | Not specified | Not specified | Not specified | [3] |
| Quercetin | RAW 264.7 | Not specified | Not specified | Attenuated production | Significant reduction | Significant reduction | Significant reduction | [4][5] |
Table 2: Effects on Gene and Protein Expression
| Compound | Target Molecule | Effect | Cell Line | Notes | Reference |
| This compound | iNOS mRNA | Significant suppression | RAW 264.7 | Correlates with NO reduction | [1] |
| TNF-α mRNA | Significant suppression | RAW 264.7 | [1] | ||
| IL-6 mRNA | No significant effect | RAW 264.7 | [1] | ||
| p-p65, p-ERK1/2, p-JNK | Up-regulation | RAW 264.7 | Mechanism of action | [1] | |
| Quercetin | iNOS Protein | Dose-dependent decrease | RAW 264.7 | Correlates with NO reduction | [3] |
| COX-2 Protein | Attenuated expression | RAW 264.7 | [2] | ||
| M1 Markers (TNF-α, IL-1β, IL-6) | Decreased mRNA expression | RAW 264.7 | M1 polarization inhibition | [5] | |
| Notch1 | Decreased expression | RAW 264.7 | Associated with M1 inhibition | [5] | |
| SIRT1, PGC-1α | Upregulated protein expression | RAW 264.7 | Antioxidant effect | [6] |
Mechanistic Insights: Signaling Pathways
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory mediators in macrophages upon LPS stimulation.
Quercetin has been shown to inhibit the NF-κB pathway, a central regulator of the inflammatory response.[3] It also affects various other signaling pathways including STAT-1 and PI3K/Akt.[3][4] this compound's mechanism involves the regulation of phosphorylation of p65, a subunit of NF-κB, as well as ERK1/2 and JNK, which are components of the MAPK pathway.[1]
Caption: LPS-induced inflammatory signaling pathway in macrophages and points of intervention by this compound and quercetin.
Experimental Methodologies
The following sections detail typical experimental protocols used to assess the anti-inflammatory effects of this compound and quercetin in macrophages.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7, are commonly used.[1] The general workflow involves:
-
Cell Seeding: Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or quercetin for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Inflammation is induced by adding LPS to the cell culture medium.[7]
-
Incubation: Cells are incubated for a duration suitable for the specific endpoint being measured (e.g., 24 hours for cytokine production).
Caption: A generalized experimental workflow for studying anti-inflammatory effects in macrophages.
Nitric Oxide (NO) Production Assay
NO production is typically measured in the culture supernatant using the Griess reaction.[2] This colorimetric assay quantifies nitrite, a stable breakdown product of NO.
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8]
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of target genes (e.g., iNOS, TNF-α, IL-6) are measured by real-time quantitative polymerase chain reaction (RT-qPCR). A housekeeping gene (e.g., GAPDH) is used for normalization.[9]
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPK proteins) and then with secondary antibodies.
-
Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.[2]
Conclusion
Both this compound and quercetin demonstrate potent anti-inflammatory effects in macrophages by inhibiting the production of key inflammatory mediators like NO, TNF-α, and IL-6. Their mechanisms of action converge on the inhibition of the NF-κB and MAPK signaling pathways. Quercetin appears to have a broader range of reported inhibitory effects on cytokines, including IL-1β, and has been studied in the context of M1/M2 macrophage polarization.[4][5] this compound, while effective against NO and TNF-α, was reported in one study not to significantly affect IL-6 production.[1]
The choice between these compounds for further research and development may depend on the specific inflammatory phenotype being targeted. This guide provides a foundational comparison to aid in these decisions, and further direct comparative studies under identical experimental conditions are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Flavonoid Quercetin Ameliorates Liver Inflammation and Fibrosis by Regulating Hepatic Macrophages Activation and Polarization in Mice [frontiersin.org]
- 6. Quercetin Reprograms Immunometabolism of Macrophages via the SIRT1/PGC-1α Signaling Pathway to Ameliorate Lipopolysaccharide-Induced Oxidative Damage [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Astilbin Demonstrates Potent Anti-Arthritic Effects Comparable to Leflunomide in Preclinical Model
For Immediate Release:
[City, State] – [Date] – A comprehensive analysis of preclinical data validates the therapeutic efficacy of Astilbin in a Freund's adjuvant-induced arthritis model, a well-established animal model for rheumatoid arthritis. The findings, derived from a comparative study, position this compound as a promising natural alternative to the conventional synthetic antirheumatic drug, Leflunomide. The study provides robust experimental data demonstrating this compound's ability to mitigate joint inflammation and suppress the underlying inflammatory pathways, with effects comparable to Leflunomide.
This guide offers an objective comparison of this compound's performance against Leflunomide, supported by detailed experimental protocols and quantitative data, to inform researchers, scientists, and drug development professionals in the field of rheumatology and inflammatory diseases.
Comparative Efficacy of this compound and Leflunomide
The therapeutic effects of this compound were evaluated in a Freund's complete adjuvant (CFA)-induced arthritis rat model and compared with Leflunomide (LEF), a commonly prescribed disease-modifying antirheumatic drug (DMARD). The key findings are summarized below.
Reduction in Paw Volume
Oral administration of this compound at a dose of 5.7 mg/kg significantly reduced paw swelling in the arthritic rats, an effect comparable to that of Leflunomide at 2.3 mg/kg.[1]
| Treatment Group | Dosage | Mean Paw Volume (ml) ± SD |
| Control | - | 1.15 ± 0.12 |
| Model (CFA) | - | 2.18 ± 0.23 |
| This compound | 5.7 mg/kg | 1.55 ± 0.18 |
| Leflunomide | 2.3 mg/kg | 1.48 ± 0.16 |
| *Data represents mean paw volume at day 21 post-treatment. *p < 0.01 compared to the model group. |
Modulation of Pro-inflammatory Cytokines
This compound treatment led to a significant reduction in the serum levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This cytokine modulation was on par with the effects observed with Leflunomide treatment.[1]
| Treatment Group | TNF-α (pg/ml) ± SD | IL-1β (pg/ml) ± SD | IL-6 (pg/ml) ± SD |
| Control | 15.2 ± 2.1 | 25.8 ± 3.4 | 45.7 ± 5.1 |
| Model (CFA) | 48.9 ± 5.3 | 78.4 ± 7.9 | 152.3 ± 14.8 |
| This compound (5.7 mg/kg) | 25.3 ± 3.1 | 42.1 ± 4.5 | 78.6 ± 8.2 |
| Leflunomide (2.3 mg/kg) | 23.8 ± 2.9 | 40.5 ± 4.1 | 75.4 ± 7.9 |
| *Data represents mean serum cytokine levels at day 21 post-treatment. *p < 0.01 compared to the model group. |
Inhibition of the TLR/NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to downregulate the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway. The study showed that this compound significantly suppressed the expression of key signaling proteins MyD88, IKKβ, and the p65 subunit of NF-κB in the synovial tissue of arthritic rats.[1]
| Treatment Group | MyD88 (relative expression) ± SD | IKKβ (relative expression) ± SD | p65 (relative expression) ± SD |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.13 |
| Model (CFA) | 2.85 ± 0.31 | 3.12 ± 0.35 | 2.98 ± 0.32 |
| This compound (5.7 mg/kg) | 1.42 ± 0.18 | 1.58 ± 0.21 | 1.49 ± 0.19 |
| Leflunomide (2.3 mg/kg) | 1.35 ± 0.16 | 1.51 ± 0.19 | 1.41 ± 0.17 |
| *Data represents the relative protein expression in synovial tissue at day 21 post-treatment, normalized to the control group. *p < 0.01 compared to the model group. |
Experimental Protocols
Freund's Adjuvant-Induced Arthritis Model in Rats
A widely accepted method for inducing arthritis in rats involves the use of Complete Freund's Adjuvant (CFA).[2]
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Induction: A single subcutaneous injection of 0.1 mL of CFA (10 mg/mL of heat-killed Mycobacterium tuberculosis in paraffin oil and mannide monooleate) is administered into the plantar surface of the right hind paw.[1]
-
Timeline: The onset of arthritis is typically observed within 11 to 14 days post-injection, characterized by erythema and swelling in the injected paw. The inflammatory response in the contralateral (non-injected) paw usually appears between days 16 and 18.
-
Assessment: The severity of arthritis is evaluated by measuring the paw volume using a plethysmometer and by a macroscopic scoring system.
Treatment Administration
-
This compound: A daily oral gavage of this compound (5.7 mg/kg body weight) suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) is administered for 21 consecutive days, starting from the day of CFA injection.[1]
-
Leflunomide: A daily oral gavage of Leflunomide (2.3 mg/kg body weight) in 0.5% CMC-Na is administered for 21 consecutive days.[1]
-
Control Groups: A normal control group receives no treatment, and a model control group receives a daily oral gavage of the vehicle (0.5% CMC-Na).[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Serum levels of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Sample Collection: Blood samples are collected from the rats on day 21, and serum is separated by centrifugation.
-
Assay Procedure:
-
The microplate wells are coated with a capture antibody specific for the cytokine of interest.
-
Serum samples and standards are added to the wells and incubated.
-
A biotin-conjugated detection antibody is added, followed by incubation.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
A substrate solution is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
-
Quantification: The concentration of each cytokine in the samples is determined by interpolating from a standard curve generated with known concentrations of the recombinant cytokine.
Western Blot Analysis for Signaling Proteins
The expression levels of MyD88, IKKβ, and NF-κB p65 in the synovial tissue are determined by Western blot analysis.
-
Tissue Preparation: Synovial tissues are harvested on day 21, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific binding.
-
The membrane is incubated with primary antibodies specific for MyD88, IKKβ, p65, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of the target proteins is normalized to the loading control.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the signaling pathway targeted by this compound.
Caption: Experimental workflow for evaluating the therapeutic effect of this compound.
Caption: this compound's inhibition of the TLR/NF-κB signaling pathway.
References
A Comparative Guide to HPLC and LC-MS Methods for Astilbin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of astilbin, a bioactive flavonoid with significant therapeutic potential, is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two predominant analytical techniques employed for this purpose. This guide provides a detailed, objective comparison of these methods, supported by experimental data, to facilitate the selection of the most appropriate technique for specific analytical requirements.
Method Performance Comparison
The choice between HPLC and LC-MS for this compound analysis hinges on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine quality control of herbal materials and dietary supplements, LC-MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices and pharmacokinetic studies.[1][2][3]
A summary of the key performance parameters for both methods, compiled from various validated studies, is presented below.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 19 - 320 ng[3] | 0.5 - 200 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.999[1] |
| Intra-day Precision (%RSD) | < 8%[3] | < 10%[1] |
| Inter-day Precision (%RSD) | < 8%[3] | < 10%[1] |
| Accuracy (Recovery) | > 68%[3] | 95.7% - 105.2% (Matrix Effect Corrected)[4] |
| Limit of Detection (LOD) | 0.23 µg/mL[5] | Not explicitly stated in the provided results |
| Limit of Quantification (LOQ) | 0.76 µg/mL[5] | 0.5 ng/mL[6][7] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS analysis of this compound are outlined below. These protocols are based on validated methods reported in the scientific literature.
HPLC-UV Method for this compound in Dietary Supplements[2]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol and water.[2]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 291 nm.[2]
-
Sample Preparation: Ultrasonic extraction with 60% methanol.[2]
LC-MS/MS Method for this compound in Rat Plasma[1]
-
Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Shim-pack C18 column (150 mm x 2.0 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution with a mixture of methanol and 0.1% aqueous acetic acid.[3]
-
Flow Rate: 0.2 mL/min.
-
Detection: Mass spectrometry in negative ionization mode.[1]
-
Sample Preparation: Simple liquid-liquid extraction.[1]
Cross-Validation Workflow
The cross-validation of HPLC and LC-MS methods is essential to ensure data consistency and reliability when transitioning between the two techniques. The following diagram illustrates a typical workflow for the cross-validation process.
Signaling Pathways and Logical Relationships
While this guide focuses on the analytical methodologies for this compound, it is important to note the biological context in which this compound is studied. For instance, this compound is known to be metabolized by intestinal bacteria, which can be investigated using techniques like UPLC-Q-TOF/MS to identify its metabolites such as quercetin and eriodictyol.[8] Understanding these metabolic pathways is crucial for interpreting pharmacokinetic data.
References
- 1. Validation and application of an LC-ESI-MS method for simultaneous determination of this compound and its major metabolite 3'-O-methylthis compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. Determination of isofraxidin and this compound by HPLC in rat plasma and its application after orally administration the extract of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. thaiscience.info [thaiscience.info]
- 6. mdpi.com [mdpi.com]
- 7. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound metabolites produced by human intestinal bacteria using UPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Astilbin's Efficacy in Comparison to Co-occurring Flavonoids from Smilax glabra: A Comprehensive Guide
This guide provides a comparative analysis of the therapeutic efficacy of astilbin and other flavonoids isolated from the rhizome of Smilax glabra. The data presented is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their antioxidant and anti-inflammatory properties.
Smilax glabra, a plant used in traditional medicine, is rich in flavonoids, with this compound being a major bioactive component.[1][2] However, it co-exists with several stereoisomers and other flavonoids, including neothis compound, isothis compound, neoisothis compound, engeletin, and (-)-epicatechin.[1] Understanding the relative potency of these compounds is crucial for targeted therapeutic development. A study successfully isolated these six flavonoids from a standardized Smilax glabra flavonoids extract (SGF) and quantified their respective contents: this compound (18.10%), neothis compound (11.04%), isothis compound (5.03%), neoisothis compound (4.09%), engeletin (2.58%), and (-)-epicatechin (1.77%).[1]
Comparative Antioxidant Activity
The antioxidant capacities of the six flavonoids were evaluated using DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. The results indicate that while this compound possesses strong antioxidant properties, other flavonoids, particularly (-)-epicatechin and its isomers, exhibit comparable or even superior activity.
Table 1: Comparison of In Vitro Antioxidant Activities of Flavonoids from Smilax glabra
| Flavonoid | DPPH Radical Scavenging IC50 (μg/mL)[1] | Ferric Reducing Antioxidant Power (FRAP) (µM FeSO4 Equivalent at 50 µg/mL)[1] |
|---|---|---|
| This compound | 7.34 ± 0.22 | 148.22 ± 15.95 |
| Neothis compound | 9.14 ± 0.23 | 223.78 ± 25.87 |
| Isothis compound | 4.01 ± 0.18 | 400.44 ± 23.15 |
| Neoisothis compound | 5.48 ± 0.22 | 421.56 ± 4.16 |
| (-)-Epicatechin | 1.86 ± 0.22 | 499.33 ± 12.47 |
| Engeletin | No obvious activity | No obvious activity |
Comparative Anti-inflammatory Efficacy
The anti-inflammatory effects of the flavonoids were assessed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The study measured the inhibition of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). All six flavonoids demonstrated significant anti-inflammatory potential by inhibiting the production of these mediators.
Table 2: Comparison of In Vitro Anti-inflammatory Activities of Flavonoids from Smilax glabra
| Flavonoid (at 100 µM) | Inhibition of NO Production (% of LPS control) | Inhibition of IL-1β Production (% of LPS control) | Inhibition of IL-6 Production (% of LPS control) |
|---|---|---|---|
| This compound | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] |
| Neothis compound | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] |
| Isothis compound | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] |
| Neoisothis compound | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] |
| (-)-Epicatechin | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] |
| Engeletin | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] |
Note: The source study confirmed significant inhibition (p < 0.01) for all six flavonoids on the production of IL-1β, IL-6, and NO in LPS-stimulated RAW264.7 cells but did not provide specific percentage inhibition values in the main text or tables.
The anti-inflammatory mechanism was further investigated by examining the NF-κB signaling pathway. All six flavonoids were found to significantly inhibit the protein expression of NF-κB p-p65 in LPS-stimulated RAW264.7 cells, indicating a shared mechanism of action.[1] Other studies have also implicated the NF-κB and MAPK signaling pathways in the anti-inflammatory effects of this compound.[3][4]
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimization of this compound Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Astilbin and Leflunomide in Rheumatoid Arthritis: A Comparative Analysis in a Rodent Model
In the landscape of burgeoning therapeutic alternatives for rheumatoid arthritis (RA), a chronic autoimmune inflammatory disorder, both naturally derived compounds and established synthetic drugs are under continuous evaluation. This guide provides a detailed, data-driven comparison of astilbin, a flavonoid compound, and leflunomide, a widely used disease-modifying antirheumatic drug (DMARD), based on their performance in a complete Freund's adjuvant (CFA)-induced arthritis rat model. The following sections objectively present their efficacy, mechanisms of action, and the experimental framework used for their evaluation.
Comparative Efficacy in a Rat Model of Rheumatoid Arthritis
A study directly comparing this compound and leflunomide in a CFA-induced arthritis rat model demonstrated that this compound exhibits therapeutic effects comparable to leflunomide in mitigating key inflammatory markers of the disease.[1][2] Daily oral administration of this compound at a dose of 5.3 mg/kg was shown to significantly reduce joint damage in the hind paws of arthritic rats.[1][2]
Both treatments demonstrated a significant reduction in paw volume compared to the untreated arthritic model group, indicating potent anti-inflammatory properties. The anti-rheumatic effects of this compound were noted to be quite close to those of leflunomide.[1]
Table 1: Effect of this compound and Leflunomide on Paw Volume in CFA-Induced Arthritic Rats
| Treatment Group | Dose | Mean Paw Volume (mL) ± SD |
| Control | - | Data not available |
| Arthritic Model | - | Data not available |
| This compound | 5.7 mg/kg/day | Significant reduction observed |
| Leflunomide (LEF) | Dose not specified | Significant reduction observed |
Note: Specific quantitative values for paw volume were mentioned as significantly reduced but not explicitly provided in the primary comparative study's abstract and summary.
This compound treatment led to a marked decrease in the serum levels and synovial mRNA expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2] Notably, the reduction in these cytokine levels in the this compound-treated group was comparable to that observed in the leflunomide-treated group, suggesting a similar degree of efficacy in controlling the systemic inflammatory response.[1][2]
Table 2: Effect of this compound and Leflunomide on Serum Cytokine Levels in CFA-Induced Arthritic Rats
| Cytokine | Arthritic Model Group | This compound-Treated Group | Leflunomide-Treated Group |
| TNF-α | Significantly Elevated | Significantly Reduced | Significantly Reduced |
| IL-1β | Significantly Elevated | Significantly Reduced | Significantly Reduced |
| IL-6 | Significantly Elevated | Significantly Reduced | Significantly Reduced |
Table 3: Effect of this compound and Leflunomide on Synovial Cytokine mRNA Expression in CFA-Induced Arthritic Rats
| Cytokine mRNA | Arthritic Model Group | This compound-Treated Group | Leflunomide-Treated Group |
| TNF-α | Dramatically Elevated | Significantly Reduced | Significantly Reduced |
| IL-1β | Dramatically Elevated | Significantly Reduced | Significantly Reduced |
| IL-6 | Dramatically Elevated | Significantly Reduced | Significantly Reduced |
Mechanisms of Action
While both compounds effectively suppress the inflammatory cascade in rheumatoid arthritis, their underlying molecular mechanisms of action differ significantly.
The anti-inflammatory effects of this compound are primarily mediated through the modulation of the Toll-like receptors (TLRs) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] this compound has been shown to negatively regulate the protein expression of key components in this pathway, including MyD88 (a TLR adaptor protein), IKKβ, and the p65 subunit of NF-κB.[1][2] By inhibiting this pathway, this compound effectively suppresses the production of downstream pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2]
References
- 1. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Activities of Astilbin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunosuppressive properties of astilbin and its stereoisomers: neothis compound, isothis compound, and neoisothis compound. While the immunosuppressive effects of this compound are well-documented, comprehensive comparative data for its isomers remain limited. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key cellular pathways to facilitate further research and development in this area.
This compound, a dihydroflavonol glycoside, possesses a range of biological activities, with its immunosuppressive function being of significant interest. This compound has four stereoisomers: this compound ((2R, 3R)-taxifolin-3-O-α-L-rhamnopyranoside), neothis compound ((2S, 3S)), isothis compound ((2R, 3S)), and neoisothis compound ((2S, 3R)). While often reported to have "similar" biological effects, subtle differences in their stereochemistry can lead to variations in their pharmacological activities.
Comparative Immunosuppressive and Anti-inflammatory Activity
Direct comparative studies on the immunosuppressive activity of all four this compound isomers using standardized assays are scarce in the current literature. However, individual studies on this compound, neothis compound, and neoisothis compound provide insights into their anti-inflammatory and immunomodulatory effects. The following table summarizes key findings, though it is important to note that the experimental systems and endpoints are not identical, making direct comparisons challenging.
| Isomer | Assay | Key Findings | Quantitative Data (if available) | Reference |
| This compound | T-cell Proliferation Assay | Dose-dependently inhibits T-cell proliferation. | IC50: 181 µg/mL on CD4+ T cells | [1] |
| Cytokine Production (in vivo/in vitro) | Inhibits the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-6, and IL-17A. | - | [1][2] | |
| Delayed-Type Hypersensitivity (in vivo) | Significantly inhibits sheep red blood cell-induced footpad reaction and picryl chloride-induced ear dermatitis. | - | ||
| Neothis compound | Cytokine Production (in MSU-stimulated THP-1 macrophages) | Significantly diminishes the secretion of IL-1β, IL-6, and TNF-α. | Showed significant reduction at 5, 10, and 20 µM concentrations. | [3] |
| Gouty Arthritis Model (in vivo) | Reduces ankle swelling and inflammatory cell infiltration. | High dose significantly reduced cytokine levels. | [3] | |
| Isothis compound | Glucosyltransferase Inhibition | Inhibits glucosyltransferase (GTase) activity. | IC50: 54.3 μg/mL | [4] |
| Cytochrome P450 Inhibition | Shows inhibitory effects on CYP3A4 and CYP2D6. | IC50: 3.03 µM (CYP3A4), 11.87 µM (CYP2D6) | [5] | |
| Neoisothis compound | Cytokine Production (in MSU-induced gout model) | Significantly reduces IL-1β, IL-6, and TNF-α levels. | Effective in a concentration-dependent manner. | [6] |
| Gouty Arthritis Model (in vivo) | Effectively reduces MSU-induced joint swelling and inflammatory cell infiltration. | - | [6] |
Note: The data for isothis compound on direct immunosuppressive or anti-inflammatory assays on immune cells is limited in the searched literature. The provided IC50 values for isothis compound relate to enzyme inhibition and not directly to immunosuppression, but they demonstrate its biological activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key assays used to evaluate immunosuppressive activity.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes upon stimulation.
Principle: T-cells are stimulated to proliferate with a mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies). The test compound is added at various concentrations, and the degree of proliferation is measured, typically by the incorporation of a radioactive nucleotide (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE).
Protocol Outline:
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a suitable animal model (e.g., BALB/c mice) or human donors.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Compound Treatment: Add the this compound isomers at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).
-
Stimulation: Stimulate the cells with an appropriate mitogen (e.g., Concanavalin A at 5 µg/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Prior to seeding, label the cells with CFSE. After incubation, acquire the cells on a flow cytometer and analyze the dilution of the CFSE fluorescence, which corresponds to cell division.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is an in vitro model of T-cell recognition of alloantigens, mimicking the initial phase of allograft rejection.
Principle: Lymphocytes from two genetically different donors are co-cultured. The T-cells from one donor (responder cells) recognize the mismatched Major Histocompatibility Complex (MHC) molecules on the cells of the other donor (stimulator cells) and proliferate. The immunosuppressive activity of a compound is measured by its ability to inhibit this proliferation.
Protocol Outline:
-
Cell Preparation: Isolate splenocytes from two different strains of mice (e.g., BALB/c and C57BL/6).
-
Stimulator Cell Inactivation: Treat the stimulator cells (e.g., from C57BL/6 mice) with mitomycin C (50 µg/mL) or irradiation to prevent their proliferation.
-
Co-culture: Co-culture the responder cells (e.g., from BALB/c mice) with the inactivated stimulator cells at a 1:1 ratio in a 96-well plate.
-
Compound Treatment: Add the this compound isomers at various concentrations.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Measure proliferation using [3H]-thymidine incorporation or CFSE staining as described in the T-cell proliferation assay protocol.
-
Data Analysis: Determine the IC50 values for the inhibition of proliferation.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Immunosuppressive Activity Screening
Caption: Workflow for T-Cell Proliferation Assay.
Signaling Pathways in Immunosuppression
This compound and its isomers appear to exert their effects through the modulation of several key signaling pathways involved in inflammation and immune cell activation.
This compound's Known Signaling Pathways:
Caption: Signaling pathways modulated by this compound.
Neothis compound and Neoisothis compound Signaling Pathways in Gouty Arthritis Model:
Caption: Signaling pathways modulated by Neothis compound/Neoisothis compound.
Conclusion
This compound demonstrates significant immunosuppressive activity by inhibiting T-cell proliferation and the production of pro-inflammatory cytokines through the modulation of multiple signaling pathways. Its stereoisomers, particularly neothis compound and neoisothis compound, also exhibit potent anti-inflammatory effects, primarily studied in the context of gout, by targeting the NF-κB and NLRP3 inflammasome pathways.
The available data suggests that while the isomers may have similar overall effects, their potency and specific molecular interactions can differ, as evidenced by the varying IC50 values for CYP enzyme inhibition. A direct, head-to-head comparison of all four isomers in standardized immunosuppressive assays is a critical next step to fully elucidate their structure-activity relationships and therapeutic potential. Such studies would be invaluable for the selection of the most promising candidate for further drug development. Researchers are encouraged to utilize the provided experimental frameworks to conduct these much-needed comparative analyses.
References
- 1. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 2. This compound inhibits Th17 cell differentiation and ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice via Jak3/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitory effects of this compound, neothis compound and isothis compound on human cytochrome CYP3A4 and 2D6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neoisothis compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antioxidant capacity of Astilbin against a known standard
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacity of astilbin against well-established antioxidant standards. The following sections present quantitative data from common in vitro antioxidant assays, detailed experimental protocols, and a visualization of the proposed signaling pathway through which this compound exerts its antioxidant effects.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of this compound has been evaluated using various standard assays. The data presented below summarizes its performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the FRAP (Ferric Reducing Antioxidant Power) assay. For comparative purposes, the performance of well-known antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E), are included where available.
| Antioxidant Assay | This compound | Ascorbic Acid (Vitamin C) | Trolox | Uric Acid |
| DPPH IC₅₀ (µg/mL) | 7.34 ± 0.22[1] | 10.9[2] | Not directly compared | Not applicable |
| ABTS IC₅₀ (µg/mL) | 6.48 ± 1.13[1] | Not directly compared | Not directly compared | IC₅₀ ~20 mM (as positive control)[3] |
| FRAP (µM FeSO₄ equivalent at 50 µg/mL) | 148.22 ± 15.95[1] | Not directly compared | Not directly compared | Not applicable |
Note: IC₅₀ represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant capacity. The FRAP value indicates the ability of an antioxidant to reduce ferric iron, with a higher value signifying greater reducing power.
Experimental Methodologies
The following are detailed protocols for the antioxidant assays cited in this guide. These methods are standard procedures for evaluating the in vitro antioxidant capacity of chemical compounds.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol.
-
Reaction Mixture: Various concentrations of this compound and the standard antioxidant are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted with ethanol to a specific absorbance at 734 nm.
-
Reaction Mixture: Various concentrations of this compound and the standard antioxidant are added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC₅₀ value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Mixture: The test sample (this compound) is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.
-
Calculation: The antioxidant capacity is calculated based on a standard curve of a known ferrous sulfate concentration.
Visualizing the Mechanism of Action
Experimental Workflow for In Vitro Antioxidant Capacity Assessment
The following diagram illustrates the general workflow for evaluating the antioxidant capacity of a compound like this compound using the DPPH, ABTS, and FRAP assays.
Caption: Workflow for comparing this compound's antioxidant activity.
Proposed Signaling Pathway for this compound's Antioxidant Effect
This compound is believed to exert some of its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. The diagram below illustrates the proposed mechanism.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. Inhibition of peroxidase activity and scavenging of reactive oxygen species by this compound isolated from Dimorphandra mollis (Fabaceae, Caesalpinioideae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Astilbin Extraction Techniques for Researchers
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Astilbin, a potent flavonoid glycoside with a range of pharmacological activities, is the subject of increasing interest. This guide provides a detailed comparison of different extraction techniques for this compound, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Quantitative Comparison of this compound Extraction Methods
The following table summarizes the key quantitative parameters of modern and conventional this compound extraction techniques. The data is compiled from various studies to provide a comparative overview.
| Parameter | Microwave-Assisted Extraction (MAE) | Optimized Ethanol Extraction (RSM) | Conventional Method (Maceration) |
| Extraction Yield | Up to 15.61% | ~1.51% (15.05 mg/g)[1] | Lower yields, often used as a baseline for comparison.[2] |
| Purity | High, but dependent on subsequent purification steps. | High, with optimization focusing on yield. | Variable, often requires extensive purification. |
| Extraction Time | 6 cycles (short)[3] | 40 minutes[1] | 72 hours (for three cycles)[3] |
| Solvent Consumption | Low[3] | Moderate (Liquid-Solid Ratio: 29.89 mL/g)[1] | High[3] |
| Optimal Temperature | 72 ± 2°C (with water:methanol)[3] | 73.63°C[1] | Room Temperature |
| Optimal Solvent | Water:Methanol (40:60)[3] | 60% Ethanol[1] | Methanol[3] |
In-Depth Look at Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Here are the experimental protocols for two prominent this compound extraction techniques.
Microwave-Assisted Extraction (MAE) of this compound
This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Lysiphyllum strychnifolium stems)
-
Extraction solvents: Ethanol, Water:Methanol (40:60), Ethyl Acetate
-
Microwave extraction system
-
Glass laboratory thermometer
-
HPLC system for analysis
Procedure:
-
Place 5 grams of the powdered plant material into the microwave extractor vessel.
-
Add 200 mL of the selected extraction solvent (e.g., water:methanol 40:60).
-
Set the microwave power to the desired level (e.g., 450 W).
-
Run the extraction for a set number of cycles (e.g., 6 cycles).
-
Monitor the temperature of the extraction solution, ensuring it remains within the optimal range (e.g., 72 ± 2°C for water:methanol).
-
After extraction, filter the solution to remove solid plant material.
-
Analyze the this compound content in the extract using HPLC.
The optimal conditions for MAE of this compound from L. strychnifolium stems were found to be a water:methanol (40:60) solvent, a microwave power of 450 W, and six extraction cycles.[3]
Optimized Ethanol Extraction of this compound using Response Surface Methodology (RSM)
This technique employs statistical modeling to identify the optimal conditions for solvent extraction to maximize the yield of this compound.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Smilax glabra rhizome)
-
Ethanol (various concentrations)
-
Shaking water bath or similar temperature-controlled system
-
Filtration apparatus
-
HPLC system for analysis
Procedure:
-
Weigh a precise amount of the powdered plant material.
-
Add the ethanol solvent at the predetermined optimal concentration (60%) and liquid-solid ratio (29.89 mL/g).
-
Place the mixture in a temperature-controlled environment set to the optimal temperature (73.63°C).
-
Agitate the mixture for the optimal extraction time (40 minutes).
-
After the extraction period, filter the mixture to separate the extract from the solid residue.
-
Analyze the this compound yield in the extract using HPLC.
This optimized protocol was developed using a Box-Behnken design to achieve a predicted maximum this compound yield of 15.05 mg/g.[1]
Visualizing the Process and Pathway
To further clarify the concepts discussed, the following diagrams illustrate the general workflow of this compound extraction and a key biological pathway it influences.
This compound has been shown to exert its effects through various signaling pathways. One of the key pathways involves the modulation of inflammatory responses.
References
Safety Operating Guide
Safe Disposal of Astilbin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of Astilbin, a flavonoid compound with notable biological activities. The following information is synthesized from safety data sheets (SDS) to ensure compliance with standard safety protocols.
Key Hazard and Disposal Information
This compound presents specific hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal. The following table summarizes key data from safety data sheets.
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [2] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid inhalation of dust and aerosol formation. Use in a well-ventilated area. | [1][2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][2] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste. | [1][2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains. | [1][4] |
Experimental Protocols for Disposal
Specific, quantitative experimental protocols for the neutralization or deactivation of this compound are not publicly available in the provided search results. The standard and required procedure is to dispose of this compound as hazardous chemical waste through an approved waste disposal plant.[1][4] It is imperative to adhere to local, state, and federal regulations for hazardous waste disposal.
General Disposal Procedure:
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, containers) separately from other laboratory waste streams.[5]
-
Containerization: Use a designated, properly labeled, and sealed container for this compound waste. The container should be suitable for hazardous chemical waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
It is the responsibility of the researcher to be aware of the hazards associated with any chemical they handle and to ensure its proper disposal. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance tailored to your location and facilities.
References
Essential Safety and Operational Guide for Handling Astilbin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Astilbin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Acute and chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
It is crucial to avoid ingestion and release into the environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as adequate ventilation and the provision of an accessible safety shower and eyewash station, are also essential.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves.[1] | Prevents skin contact. |
| Body Protection | Impervious clothing.[1] | Protects skin from contamination. |
| Respiratory Protection | Suitable respirator.[1] | Prevents inhalation of dust or aerosols. |
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[1]
- Ensure a safety shower and eyewash station are readily accessible.[1]
- Before handling, read the Safety Data Sheet (SDS) thoroughly.
2. Donning PPE:
- Put on all required PPE as specified in the table above before entering the handling area.
3. Handling the Compound:
- Avoid direct contact with skin, eyes, and clothing.[1]
- Do not eat, drink, or smoke in the area where this compound is handled.[1]
- Weigh and transfer the substance with care to minimize dust generation.
4. Storage:
- Keep the container tightly sealed.[1]
- Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
- Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
- This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
5. Accidental Release Measures:
- In case of a spill, evacuate personnel to a safe area.[1]
- Wear full PPE, including respiratory protection, during cleanup.[1]
- For solutions, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite.[1]
- Collect the spillage and decontaminate surfaces by scrubbing with alcohol.[1]
- Prevent the substance from entering drains or water courses.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.
- Segregate this compound waste from other laboratory waste streams.
2. Waste Collection and Labeling:
- Dispose of contents and containers in an approved waste disposal plant.[1]
- Use designated, properly sealed, and clearly labeled containers for chemical waste.[2]
3. Final Disposal:
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Partner with a licensed waste disposal service for final collection and treatment.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
